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Core Science & Biosynthesis

Foundational

Technical Guide: Metabolic Tracing of Pentose Sugars Using 13C-Labeled Xylose

[1] Introduction The metabolic utilization of pentose sugars, particularly D-xylose, is a cornerstone of modern industrial biotechnology and a growing area of interest in mammalian systems biology. As the second most abu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

The metabolic utilization of pentose sugars, particularly D-xylose, is a cornerstone of modern industrial biotechnology and a growing area of interest in mammalian systems biology. As the second most abundant sugar in lignocellulosic biomass, xylose is the primary feedstock for second-generation biofuels produced by engineered yeast (Saccharomyces cerevisiae) and bacteria (E. coli, Clostridium). In mammalian contexts, xylose metabolism—though less central than glucose—is relevant to the uronic acid pathway and specific metabolic disorders.

Tracing xylose metabolism presents unique challenges compared to glucose. Unlike hexoses, which directly enter glycolysis, xylose must be funneled into the Pentose Phosphate Pathway (PPP) via specific isomerase or oxidoreductase pathways. 13C-labeled xylose is the definitive tool for resolving these fluxes, allowing researchers to distinguish between the oxidative PPP , non-oxidative PPP , and alternative routes like the Phosphoketolase Pathway (PKP) .

This guide provides a rigorous, self-validating framework for designing, executing, and interpreting [1-13C]xylose tracing experiments.

Tracer Selection & Atom Mapping Logic

Selecting the correct isotopomer is critical for hypothesis testing. For xylose flux analysis, [1-13C]D-Xylose is the industry standard due to its distinct fate in competing pathways.

The Tracer: [1-13C]D-Xylose
  • Purity Requirement: >99% isotopic enrichment.

  • Chemical Stability: Stable in aqueous media; avoid high pH (>8.0) during storage to prevent keto-enol tautomerization.

Mechanistic Fate of [1-13C]Xylose

Upon cellular entry, [1-13C]xylose is converted to [1-13C]D-Xylulose-5-Phosphate (X5P). Its subsequent fate acts as a diagnostic fingerprint for pathway activity.

Scenario A: Non-Oxidative PPP (Standard Route)

In the non-oxidative PPP, carbon atoms are shuffled by Transketolase (TK) and Transaldolase (TA).

  • TK Reaction 1: [1-13C]X5P (donor) + R5P

    
    [1-13C]Sedoheptulose-7-P  + GAP.
    
    • Note: The label moves to C1 of S7P.

  • TA Reaction: [1-13C]S7P + GAP

    
    [1-13C]Fructose-6-P  + Erythrose-4-P.
    
    • Note: The label moves to C1 of F6P.

  • Glycolysis Entry: [1-13C]F6P is cleaved by Aldolase into DHAP and GAP.

    • Result: The C1 label of F6P becomes the C3 of DHAP (and subsequently C3 of Pyruvate ).

Scenario B: Phosphoketolase Pathway (PKP)

Some engineered strains or bacteria utilize phosphoketolase to bypass the PPP.

  • PK Reaction: [1-13C]X5P

    
    [1-13C]Acetyl-Phosphate  + GAP.
    
    • Result: The label appears directly in the C1 (carbonyl) of Acetyl-CoA , bypassing pyruvate.

Diagnostic Key:

  • Label in Pyruvate (C3): Indicates flux through Non-Oxidative PPP + Glycolysis.[1][2]

  • Label in Acetate/Acetyl-CoA (C1) without Pyruvate labeling: Indicates Phosphoketolase activity.

Experimental Protocol

Cell Culture & Labeling[4]
  • Medium Design: Use chemically defined minimal media (e.g., Yeast Nitrogen Base without amino acids). Complex media (yeast extract) contains unlabeled carbon sources that will dilute isotopic enrichment.

  • Steady-State vs. Dynamic:

    • Metabolic Flux Analysis (MFA): Grow cells for >5 doublings in [1-13C]xylose to achieve isotopic steady state.

    • Kinetic Flux Profiling: Pulse [1-13C]xylose into an unlabeled culture and sample at seconds/minutes scale (requires rapid quenching).

Quenching & Extraction (The "Cold Trap" Method)

Pentose phosphates (X5P, R5P) have turnover rates in the order of seconds. Immediate quenching is non-negotiable.

  • Preparation: Pre-cool 60% Methanol / 10 mM Ammonium Acetate to -40°C .

  • Quenching: Rapidly inject culture broth (1 mL) into the cold methanol solution (4 mL).

    • Ratio: 1:4 (Sample:Quench).

    • Critical Step: Vortex immediately. The temperature drop stops enzymatic activity instantly.

  • Separation: Centrifuge at 4,000 x g for 5 min at -10°C. Discard supernatant (if analyzing intracellular metabolites) or keep (if analyzing secretion).

  • Extraction: Resuspend pellet in boiling 75% Ethanol (for yeast) or Acidic Acetonitrile (for mammalian/bacteria). Incubate at 80°C for 3 minutes.

  • Drying: Evaporate supernatant under nitrogen stream or vacuum concentrator. Store at -80°C.

Analytical Methodology (LC-MS/MS)

LC-MS is preferred over GC-MS for phosphorylated intermediates (X5P, S7P) as it avoids tedious derivatization and prevents thermal degradation.

  • Instrument: Triple Quadrupole (QqQ) or Orbitrap (High Resolution).

  • Column: Z-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing C18 (using Tributylamine).

    • Why Z-HILIC? Excellent separation of sugar phosphate isomers (e.g., separating X5P from R5P and Ru5P).

  • Mobile Phase:

    • A: 20 mM Ammonium Carbonate (pH 9.0).

    • B: 100% Acetonitrile.

  • Internal Standard: Use 13C-U-Yeast Extract or synthetic 13C-Glucose-6-P spiked during extraction to correct for matrix effects.

Data Analysis & Visualization

Mass Isotopomer Distribution (MID)

Data should be corrected for natural isotope abundance (C, H, O, N, P) using algorithms like IsoCor or PyMFA .

Table 1: Expected Mass Shifts for [1-13C]Xylose Tracing

MetaboliteUnlabeled (M+0)[1-13C]Xylose Derived (Major Isotopomer)Diagnostic Significance
Xylulose-5-P 230.02 m/zM+1 (231.02)Precursor purity check.
Sedoheptulose-7-P 290.04 m/zM+1 (291.04)Confirms Transketolase activity.
Fructose-6-P 260.03 m/zM+1 (261.03)Confirms Transaldolase activity.
Pyruvate 87.01 m/zM+1 (88.01)Flux via PPP + Glycolysis.[2]
Acetyl-CoA 809.12 m/zM+1 (810.12)Flux via Phosphoketolase (if Pyruvate is M+0).
Pathway Visualization (Graphviz)

The following diagrams illustrate the metabolic logic and experimental workflow.

Diagram 1: Metabolic Fate of [1-13C]Xylose

This map details the atom transitions from Xylose to Glycolysis and the Phosphoketolase shunt.

XyloseMetabolism cluster_legend Pathway Legend Xylose [1-13C]Xylose X5P [1-13C]Xylulose-5-P Xylose->X5P Isomerase/Kinase S7P [1-13C]Sedoheptulose-7-P (Labeled at C1) X5P->S7P Transketolase (TK1) GAP GAP (Unlabeled) X5P->GAP TK1 X5P->GAP PKP AcP [1-13C]Acetyl-P X5P->AcP Phosphoketolase (PKP) F6P [1-13C]Fructose-6-P (Labeled at C1) S7P->F6P Transaldolase (TA) E4P Erythrose-4-P (Unlabeled) S7P->E4P TA GAP->F6P TA DHAP [3-13C]DHAP F6P->DHAP Aldolase (C1->C3 shift) Pyr [3-13C]Pyruvate DHAP->Pyr Glycolysis key1 Red Node: Input Tracer key2 Yellow Node: PPP Intermediate key3 Green Node: Glycolysis Output key4 Blue Node: PKP Shunt

Caption: Atom mapping of [1-13C]Xylose. Note the distinct labeling of Acetyl-P (PKP) vs. Pyruvate (PPP/Glycolysis).

Diagram 2: Experimental Workflow

A step-by-step guide from culture to data.

Workflow Step1 1. Culture Setup Minimal Media [1-13C]Xylose Only Step2 2. Steady State >5 Doublings OD600 ~ 1.0 Step1->Step2 Step3 3. Quenching -40°C Methanol (1:4 Ratio) Step2->Step3 Step4 4. Extraction Boiling Ethanol or Acidic ACN Step3->Step4 Step5 5. LC-MS/MS Z-HILIC Column Neg. Mode MRM Step4->Step5 Step6 6. Data Processing IsoCor Correction Flux Modeling Step5->Step6

Caption: Integrated workflow for 13C-xylose metabolic tracing, emphasizing rapid quenching and HILIC separation.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering, 112(3), 470–483. Link

  • Liu, L., et al. (2012). Phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum revealed by 13C metabolic flux analysis. Journal of Bacteriology, 194(19), 5413–5422. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis of Escherichia coli by integrating isotope labeling of amino acids, RNA ribose, and glycogen glucose. Metabolic Engineering, 55, 62-69. Link

  • Lu, W., et al. (2018). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry, 87, 841-877. Link

  • McCloskey, D., et al. (2016). MID Max: LC-MS/MS method for measuring the precursor and product mass isotopomer distributions of metabolic intermediates and cofactors for metabolic flux analysis. Metabolic Engineering, 33, 137-151. Link

Sources

Exploratory

Decoding Metabolic Pathways: A Technical Guide to D-[1-¹³C]xylose and D-[UL-¹³C₅]xylose in Fluxomics

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, understanding the flow of nutrients through biochemical networks is paramount. ¹³C Metabolic Flux...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, understanding the flow of nutrients through biochemical networks is paramount. ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a gold-standard technique for quantifying these intracellular reaction rates, or fluxes.[1][2] At the heart of this powerful methodology lies the use of stable, non-radioactive isotope-labeled substrates that act as tracers.[3] By tracking the journey of these labeled atoms, we can unravel the complexities of metabolic pathways, identify bottlenecks, and uncover novel therapeutic targets.[4]

This guide provides an in-depth exploration of two such critical tracers: D-[1-¹³C]xylose and D-[UL-¹³C₅]xylose. We will dissect their fundamental differences, outline their specific applications in fluxomics, and provide the technical insights necessary for robust experimental design and data interpretation.

The Foundation: Understanding ¹³C Metabolic Flux Analysis

¹³C-MFA is predicated on a simple yet elegant principle: introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites.[5] This distribution, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways.[6][7] By using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, we can precisely measure these MIDs.[8][9] This empirical data is then fed into mathematical models that describe the metabolic network, allowing for the calculation of intracellular fluxes.[10]

The choice of the ¹³C-labeled tracer is a critical experimental design parameter that profoundly influences the information that can be obtained.[11] The position and number of labeled carbon atoms in the substrate determine the unique labeling patterns of downstream metabolites, thereby providing distinct insights into pathway utilization.

D-[1-¹³C]xylose: A Probe for Pentose Phosphate Pathway Entry

D-xylose, a five-carbon sugar, is primarily metabolized through the pentose phosphate pathway (PPP).[12][13] D-[1-¹³C]xylose, with its single ¹³C label at the first carbon position, is an invaluable tool for specifically interrogating the entry point and initial steps of this pathway.

Mechanism of Action and Information Gained

Upon entering the cell, D-xylose is converted to D-xylulose-5-phosphate (Xu5P), an intermediate of the PPP.[14] The key informational value of D-[1-¹³C]xylose lies in the first decarboxylation reaction of the oxidative PPP. When [1-¹³C]xylose is metabolized through this route, the ¹³C label is lost as ¹³CO₂.[9] This results in unlabeled downstream metabolites.

Conversely, if xylose is metabolized through alternative pathways that do not involve this initial decarboxylation, the ¹³C label will be retained. For instance, the non-oxidative PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase.[15] Tracking the position of the ¹³C from [1-¹³C]xylose through these rearrangements can elucidate the relative activities of these enzymes.

Key Applications of D-[1-¹³C]xylose:

  • Quantifying the split ratio between the oxidative and non-oxidative branches of the PPP: By measuring the amount of ¹³CO₂ produced or the lack of label in downstream metabolites, one can determine the flux entering the oxidative PPP.[16]

  • Investigating the activity of the phosphoketolase pathway: Some organisms possess a phosphoketolase pathway that cleaves xylulose-5-phosphate into acetyl-phosphate and glyceraldehyde-3-phosphate.[14] Using [1-¹³C]xylose can help differentiate this pathway from the canonical PPP.

  • Probing the initial steps of xylose assimilation: This tracer is highly specific for the initial metabolic fate of xylose, making it ideal for studying organisms engineered for xylose utilization.

D-[UL-¹³C₅]xylose: A Comprehensive View of Carbon Fate

In contrast to the targeted information provided by a singly-labeled tracer, D-[UL-¹³C₅]xylose, where all five carbon atoms are labeled with ¹³C, offers a global perspective on xylose metabolism.[17] This uniformly labeled substrate allows for the tracking of the entire carbon backbone as it is fragmented and reassembled throughout the metabolic network.

Mechanism of Action and Information Gained

When D-[UL-¹³C₅]xylose enters the PPP, the resulting intermediates and downstream metabolites will contain multiple ¹³C atoms. The specific number and arrangement of these labeled atoms in metabolites such as fructose-6-phosphate, glyceraldehyde-3-phosphate, and pyruvate provide a rich dataset for flux analysis.[18]

For example, the carbon-shuffling reactions of the non-oxidative PPP will produce specific isotopomers of glycolytic intermediates. By analyzing the MIDs of these intermediates, it is possible to deconvolve the complex series of reactions and quantify the fluxes through transketolase and transaldolase.[15] Furthermore, the label from D-[UL-¹³C₅]xylose can be traced into the TCA cycle, amino acid biosynthesis, and lipid synthesis, providing a comprehensive map of central carbon metabolism.

Key Applications of D-[UL-¹³C₅]xylose:

  • Comprehensive flux analysis of central carbon metabolism: The extensive labeling patterns generated allow for the determination of fluxes throughout the PPP, glycolysis, and the TCA cycle.

  • Elucidating complex pathway interactions: The propagation of the uniformly labeled backbone reveals connections between different metabolic pathways.

  • Discovering novel metabolic routes: The appearance of unexpected labeling patterns can indicate the presence of previously uncharacterized biochemical reactions.[19]

Comparative Analysis: D-[1-¹³C]xylose vs. D-[UL-¹³C₅]xylose

FeatureD-[1-¹³C]xyloseD-[UL-¹³C₅]xylose
Labeling Single ¹³C at the C1 positionUniformly labeled with ¹³C at all 5 positions
Primary Information Flux through the initial decarboxylation step of the oxidative PPP; entry point of xylose metabolism.[9][16]Comprehensive flux map of central carbon metabolism originating from xylose.
Complexity of Data Simpler isotopomer patterns, easier to interpret for specific questions.Complex mass isotopomer distributions requiring sophisticated modeling.[10]
Experimental Focus Targeted analysis of the PPP split ratio and alternative entry pathways.Global analysis of carbon fate and pathway interconnectedness.
Cost Generally less expensive.[20]More expensive due to the higher number of labeled atoms.[20]

Experimental Workflow: A Step-by-Step Guide

A successful ¹³C-MFA experiment requires meticulous planning and execution. The following provides a generalized protocol for a cell culture-based experiment.

Step 1: Experimental Design
  • Define the Biological Question: Clearly articulate the metabolic pathways of interest and the specific fluxes to be quantified. This will guide the choice of tracer.

  • Select the Isotopic Tracer: Choose between D-[1-¹³C]xylose and D-[UL-¹³C₅]xylose based on the research objectives.

  • Determine Labeling Strategy: Decide on the duration of labeling to achieve isotopic steady state, where the enrichment of intracellular metabolites is constant.[21] For dynamic studies, multiple time points will be necessary.

  • Plan for Analytical Measurements: Select the appropriate analytical platform (GC-MS, LC-MS, or NMR) based on the target metabolites and the required sensitivity and resolution.[22][23]

Step 2: Cell Culture and Isotope Labeling
  • Cell Seeding and Growth: Culture cells under controlled conditions to ensure metabolic steady state.

  • Media Switch: Replace the standard culture medium with a medium containing the ¹³C-labeled xylose as the primary carbon source.

  • Incubation: Incubate the cells for the predetermined duration to allow for the incorporation of the ¹³C label into the metabolome.

Step 3: Metabolite Extraction
  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by using a cold solvent such as methanol or a methanol/water mixture.

  • Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Sample Preparation: Prepare the metabolite extracts for analysis. This may involve derivatization for GC-MS analysis.

Step 4: Analytical Measurement
  • Mass Spectrometry (MS): Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the target metabolites. High-resolution mass spectrometry is often required to resolve different isotopologues.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide positional isotopomer information, which can be highly valuable for resolving fluxes through complex pathways.[8][24]

Step 5: Data Analysis and Flux Calculation
  • Data Processing: Process the raw analytical data to correct for the natural abundance of ¹³C and to calculate the fractional labeling of each metabolite.

  • Metabolic Modeling: Utilize specialized software (e.g., INCA, OpenFLUX, FluxPyt) to fit the measured MIDs to a stoichiometric model of the metabolic network.[10][25]

  • Flux Estimation: The software will then calculate the best-fit flux values and provide statistical measures of their confidence.

Visualizing Metabolic Flow

To better understand the differential labeling patterns generated by these two tracers, the following diagrams illustrate the initial fate of the ¹³C label in the pentose phosphate pathway.

G cluster_1 D-[1-¹³C]xylose Xylose1 D-[1-¹³C]xylose Xu5P1 [1-¹³C]Xylulose-5-P Xylose1->Xu5P1 CO2 ¹³CO₂ Xu5P1->CO2 Oxidative PPP Unlabeled Unlabeled PPP Intermediates Xu5P1->Unlabeled Oxidative PPP

Caption: Fate of the ¹³C label from D-[1-¹³C]xylose in the oxidative PPP.

G cluster_2 D-[UL-¹³C₅]xylose XyloseUL D-[UL-¹³C₅]xylose Xu5P_UL [UL-¹³C₅]Xylulose-5-P XyloseUL->Xu5P_UL F6P_labeled Labeled Fructose-6-P Xu5P_UL->F6P_labeled Non-oxidative PPP GAP_labeled Labeled Glyceraldehyde-3-P Xu5P_UL->GAP_labeled Non-oxidative PPP

Caption: Fate of the ¹³C label from D-[UL-¹³C₅]xylose in the non-oxidative PPP.

Conclusion

The choice between D-[1-¹³C]xylose and D-[UL-¹³C₅]xylose is a strategic decision in the design of a ¹³C-MFA experiment. D-[1-¹³C]xylose offers a targeted and cost-effective approach to probe the entry points of xylose metabolism, particularly the oxidative pentose phosphate pathway. In contrast, D-[UL-¹³C₅]xylose provides a comprehensive, systems-level view of carbon fate, enabling the elucidation of complex metabolic networks. By understanding the unique strengths of each tracer and adhering to rigorous experimental and analytical protocols, researchers can unlock profound insights into cellular physiology, driving forward innovation in both basic science and drug development.

References

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. [Link]

  • ISMRM. (n.d.). 13C NMR isotopomer distribution analysis: a method for measuring the synthesis of biological polymers. Retrieved from [Link]

  • Kovacs, Z., et al. (2014). Nuclear magnetic resonance methods for metabolic fluxomics. Methods in Molecular Biology, 1090, 231-253. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]

  • Shimadzu. (2019). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

  • PyMIDA. (2024). PyMIDA: A Graphical User Interface for Mass Isotopomer Distribution Analysis. Retrieved from [Link]

  • Nargund, S., et al. (2020). OpenMebius: An Open Source Software for Isotopically Nonstationary 13 C-Based Metabolic Flux Analysis. Metabolites, 10(9), 358. [Link]

  • BER Highlights. (2016). 3D NMR Method Enhances Analyses of Metabolic Networks in Cells. Retrieved from [Link]

  • MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences, 25(11), 6099. [Link]

  • Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. [Link]

  • Frontiers. (n.d.). Studying Metabolism by NMR-Based Metabolomics. Retrieved from [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. 276(6), E1146-E1170. [Link]

  • Frontiers. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16. [Link]

  • Wood, J. C., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 452. [Link]

  • ACS Synthetic Biology. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. 12(9), 2736-2742. [Link]

  • Frontiers. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6. [Link]

  • NSF Public Access Repository. (n.d.). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. Retrieved from [Link]

  • Utrecht University - UU Research Portal. (2024). Stable Isotope Tracing Experiments Using LC-MS. Retrieved from [Link]

  • Metabolomics. (2014). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. 4(1), 1-10. [Link]

  • Srirangan, K., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Applied and Environmental Microbiology, 78(23), 8373-8382. [Link]

  • PMC. (2023). FLUXestimator: a webserver for predicting metabolic flux and variations using transcriptomics data. Nucleic Acids Research, 51(W1), W210-W218. [Link]

  • SecondaryMetabolites.org. (n.d.). Genome-scale Metabolic Modeling Tools. Retrieved from [Link]

  • Fiveable. (2025). Isotope labeling and tracer experiments. Retrieved from [Link]

  • Bio.tools. (n.d.). Fluxer. Retrieved from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • PMC. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1084. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

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  • Frontiers. (2022). Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways. Frontiers in Molecular Biosciences, 9. [Link]

  • Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]

  • PMC. (2016). Understanding metabolism with flux analysis: from theory to application. Briefings in Bioinformatics, 17(2), 247-258. [Link]

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  • PMC. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(20), 2489-2503. [Link]

  • PMC. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Applied and Environmental Microbiology, 78(23), 8373-8382. [Link]

  • Biotechnology for Biofuels. (2018). d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae. 11(1). [Link]

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Foundational

Technical Guide: Applications of D-[UL-13C5]Xylose in Lignocellulosic Biomass Research

Executive Summary This technical guide details the application of D-[UL-13C5]xylose (Uniformly Labeled Carbon-13 Xylose) as a critical tracer in lignocellulosic biomass research. While glucose remains the standard for me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of D-[UL-13C5]xylose (Uniformly Labeled Carbon-13 Xylose) as a critical tracer in lignocellulosic biomass research. While glucose remains the standard for metabolic flux analysis (MFA), xylose—the second most abundant sugar in nature—presents unique metabolic challenges and opportunities.[1] This guide addresses the specific needs of researchers engineering microbial strains for biofuels and pharmaceutical precursors, as well as those characterizing biomass structure. It moves beyond generic protocols to focus on the specific entry points, cofactor imbalances, and structural elucidation enabled by this isotope.

Part 1: The Isotopic Advantage

Why D-[UL-13C5]Xylose?

In metabolic engineering, the "black box" of cellular metabolism is often illuminated using 13C-glucose. However, when engineering strains to utilize lignocellulosic hydrolysates, glucose tracers fail to capture the specific bottlenecks of pentose utilization.

D-[UL-13C5]xylose provides three distinct advantages:

  • Pathway Discrimination: It specifically tracks carbon flux entering via the Pentose Phosphate Pathway (PPP), distinguishing it from hexose flux entering via glycolysis.

  • Cofactor Imbalance Resolution: By tracing the rate of xylose assimilation, researchers can correlate flux with NADH/NADPH accumulation, a common toxicity issue in engineered Saccharomyces cerevisiae.

  • Structural Fidelity: In biomass characterization (NMR), the uniform label enhances sensitivity 100-fold over natural abundance, allowing for the resolution of complex hemicellulose branching patterns.

Part 2: Metabolic Flux Analysis (MFA) in Xylose-Fermenting Strains

The Biological Context: XR/XDH vs. XI Pathways

Efficient xylose fermentation relies on two primary engineered pathways.[2][3][4] The choice of pathway fundamentally alters the carbon flux and cofactor demand, which [UL-13C5]xylose helps quantify.

  • Oxidoreductase Pathway (XR/XDH): Common in fungi.[2] Converts Xylose ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Xylitol 
    
    
    
    Xylulose.[2][5][6]
    • Critical Issue: Creates a redox imbalance (NADPH consumption vs. NADH production), leading to xylitol excretion.

  • Isomerase Pathway (XI): Bacterial origin.[3][4] Converts Xylose ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Xylulose directly.[2]
    
    • Critical Issue: Often thermodynamically limited or suffers from poor kinetics in eukaryotic hosts.

Visualization: Xylose Entry to Central Carbon Metabolism

The following diagram illustrates how labeled xylose enters the non-oxidative PPP and scrambles into glycolysis.

XyloseMetabolism cluster_legend Pathway Legend Xylose_Ext D-[UL-13C5]Xylose (Ext) Xylose_Int Xylose (Int) Xylose_Ext->Xylose_Int Transport Xylitol Xylitol Xylose_Int->Xylitol XR (NADPH) Xylulose Xylulose Xylose_Int->Xylulose XI Xylitol->Xylulose XDH (NAD+) Xylulose5P Xylulose-5P Xylulose->Xylulose5P XK (ATP) Ribose5P Ribose-5P Xylulose5P->Ribose5P GAP Glyceraldehyde-3P (GAP) Xylulose5P->GAP Transketolase F6P Fructose-6P Xylulose5P->F6P Transaldolase Sed7P Sedoheptulose-7P Ribose5P->Sed7P Pyruvate Pyruvate GAP->Pyruvate Sed7P->F6P F6P->GAP Ethanol Ethanol Pyruvate->Ethanol TCA TCA Cycle / Biomass Pyruvate->TCA key1 Red: 13C Tracer Input key2 Yellow: Redox Imbalance Route (XR/XDH) key3 Blue: Isomerase Route (XI)

Caption: Flux map showing D-[UL-13C5]xylose entry points. The tracer scrambles carbon atoms via the non-oxidative PPP (Transketolase/Transaldolase) before entering glycolysis as F6P and GAP.

Part 3: Experimental Protocol (13C-MFA)

Objective: Determine intracellular flux distribution in a xylose-fermenting yeast strain.

Experimental Setup & Labeling Strategy
  • Tracer Selection: Use a mixture of 20% D-[UL-13C5]xylose and 80% unlabeled xylose (molar basis).

    • Reasoning: Pure labeled substrate often results in identical mass isotopomer distributions (MIDs) for downstream metabolites, making it hard to resolve reversible fluxes. A mixture provides a rich pattern of isotopomers (M+0 to M+5).

  • Medium: Synthetic defined medium (YNB) with xylose as the sole carbon source (10-20 g/L).

    • Note: If studying co-consumption, use [UL-13C5]xylose with unlabeled glucose to specifically track the xylose contribution.

Cultivation & Steady State[6]
  • Vessel: Chemostat culture is preferred over batch to maintain metabolic steady state (constant growth rate,

    
    ).
    
  • Criteria: Sampling must occur only after 5 volume changes to ensure isotopic steady state (99% turnover of biomass).

Quenching & Extraction (Critical Step)

Metabolism turns over in milliseconds. Improper quenching invalidates the data.

  • Rapid Sampling: Withdraw 5-10 mL of culture directly into a pre-chilled (-40°C) solution of 60% methanol.

  • Centrifugation: Pellet at -20°C (5 min, 4000xg). Discard supernatant.

  • Extraction: Add boiling ethanol (75% v/v) to the pellet. Vortex immediately. Incubate at 80°C for 3 minutes.

  • Evaporation: Dry the extract under nitrogen flow or vacuum concentrator.

Derivatization & GC-MS Analysis

Sugars and amino acids are not volatile; they must be derivatized.

  • Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Target: Proteinogenic amino acids (Alanine, Glycine, Serine) act as stable proxies for central metabolic intermediates (Pyruvate, 3-PG).

  • Protocol:

    • Resuspend dried extract in 50 µL DMF (dimethylformamide).

    • Add 50 µL MTBSTFA.

    • Incubate at 80°C for 60 minutes.

    • Inject 1 µL into GC-MS (Split ratio 1:10).

Data Processing Workflow

MFA_Workflow Culture Chemostat Culture (20% [UL-13C]Xylose) Sample Quench & Extract (-40°C MeOH) Culture->Sample GCMS GC-MS Analysis (MTBSTFA Deriv.) Sample->GCMS MID Mass Isotopomer Distribution (MID) GCMS->MID Model Metabolic Model (Stoichiometry + Atom Mapping) MID->Model Fitting FluxMap Final Flux Map Model->FluxMap Minimize Variance

Caption: Workflow for 13C-MFA. The Mass Isotopomer Distribution (MID) from GC-MS is iteratively fitted to a stoichiometric model to resolve intracellular fluxes.

Part 4: Data Presentation & Interpretation[7]

Expected Labeling Patterns (TBDMS Derivatives)

When using [UL-13C5]xylose, the carbon backbone is rearranged in the PPP. The table below summarizes expected fragments for key metabolites if xylose is the sole carbon source.

Metabolite ProxyAmino AcidFragment (m/z)Carbon OriginInterpretation
Pyruvate Alanine260 (M-57)C1-C2-C3Represents lower glycolysis flux. High M+3 indicates direct flow from GAP.
3-PG Serine390 (M-57)C1-C2-C3Precursor to serine. Tracks gluconeogenesis or glycolysis.
OAA/TCA Aspartate418 (M-57)C1-C4Indicates flux into TCA cycle. Low enrichment suggests carbon loss to ethanol.
Pentose Pool Histidine440 (M-57)C1-C5Direct indicator of the PPP pool labeling state.

Technical Insight: If you observe a high proportion of M+0 fragments in intracellular pools despite using labeled xylose, it indicates a significant influx of unlabeled carbon (e.g., from storage carbohydrates like glycogen or trehalose) or severe dilution from atmospheric CO2 fixation (anaplerosis).

Part 5: Structural Applications (NMR)

Beyond metabolism, D-[UL-13C5]xylose is used to synthesize labeled hemicellulose standards for NMR studies.

  • Application: Elucidating lignin-carbohydrate complexes (LCC).

  • Method: Feed [UL-13C5]xylose to plant cell cultures (e.g., Arabidopsis or Zinnia elegans). The labeled xylose is incorporated into the xylan backbone of the cell wall.

  • Analysis: Solid-state 13C-NMR (CP-MAS) or 2D HSQC NMR.

  • Result: The uniform labeling provides massive signal enhancement, allowing researchers to see cross-peaks between xylan and lignin, verifying covalent bonds that inhibit enzymatic hydrolysis.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering, 112(3), 470-483. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis of Escherichia coli by integrating isotope tracing of parallel metabolic pathways. Metabolic Engineering, 55, 25-34. Link

  • Feng, X., & Zhao, H. (2013).[3] Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Microbial Cell Factories, 12, 114. Link

  • Heux, L., et al. (2000). Solid-state NMR characterization of the specific incorporation of 13C-enriched precursors into the cell wall of Arabidopsis thaliana. Journal of Experimental Botany, 51(suppl_1), 1-10. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[6][7][8][9] Nature Protocols, 4, 878–892. Link

Sources

Exploratory

Technical Guide: Uptake Mechanisms of 13C-Labeled Xylose in Saccharomyces cerevisiae

Executive Summary The efficient fermentation of xylose, the second most abundant sugar in lignocellulosic biomass, remains a critical bottleneck in second-generation bioethanol production.[1] Saccharomyces cerevisiae doe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficient fermentation of xylose, the second most abundant sugar in lignocellulosic biomass, remains a critical bottleneck in second-generation bioethanol production.[1] Saccharomyces cerevisiae does not naturally ferment xylose; while metabolic pathways (XR/XDH or XI) can be engineered, transport kinetics often exert high flux control.

This guide details the mechanistic uptake of xylose, focusing on the application of 13C-labeled isotopomers to elucidate transport kinetics, intracellular accumulation, and metabolic flux distribution. Unlike traditional 14C-radiotracer assays which only measure total uptake, 13C-labeling coupled with Mass Spectrometry (MS) or NMR provides a dual readout: transport rates and immediate downstream metabolic fate (Glycolysis vs. Pentose Phosphate Pathway).

Part 1: The Kinetic Landscape of Xylose Transport

The "Hxt Paradox" and Competitive Inhibition

In wild-type S. cerevisiae, xylose enters the cell via the Hexose Transporter (Hxt) family and Gal2 (galactose permease) through facilitated diffusion . However, these transporters evolved for glucose.

  • Mechanism: Passive transport driven by the concentration gradient.

  • The Problem: Glucose acts as a competitive inhibitor. The affinity (

    
    ) of Hxt transporters for glucose is in the range of 1–10 mM, whereas for xylose, it is 100–900 mM. Consequently, in mixed-sugar hydrolysates, xylose uptake is blocked until glucose is depleted (diauxic shift).
    
Native vs. Heterologous Transporters

To overcome native limitations, researchers introduce heterologous transporters or evolve native ones.[2]

Transporter ClassRepresentative ProteinSource OrganismMechanism

(Xylose)

Key Characteristic
Native (Low Affinity) Hxt1, Hxt3S. cerevisiaeFacilitated Diffusion>200 mMHighActive only at high xylose concentrations.
Native (Mod. Affinity) Hxt7, Gal2S. cerevisiaeFacilitated Diffusion~130–200 mMModerateHxt7 is the main carrier in low-glucose conditions; Gal2 requires induction.
Heterologous (Facilitator) Gxf1Candida intermediaFacilitated Diffusion~10–50 mMHighSignificant improvement in affinity; typically 3x uptake rate of native.
Heterologous (Symporter) Gxs1Candida intermediaProton Symport (

)
~0.5–5 mMLow-ModAccumulates xylose against gradient; energetically costly (ATP usage).
Engineered Mutant Hxt7(F79S)S. cerevisiae (Mutant)Facilitated DiffusionImprovedHighPoint mutation prevents glucose-induced degradation/inhibition.
Visualization: Competitive Transport Dynamics

The following diagram illustrates the competitive inhibition at the cell membrane and the divergence of carbon fate.

XyloseTransport node_ext Extracellular Environment node_cyto Cytosol Glu_out Glucose (C6) Xyl_out 13C-Xylose (C5) Glu_out->Xyl_out Competitive Inhibition Transporter Hxt/Gxf1 Transporter Glu_out->Transporter High Affinity (Km ~2mM) Xyl_out->Transporter Low Affinity (Km >100mM) Glu_in Glucose-6P Glycolysis Glycolysis Glu_in->Glycolysis Xyl_in 13C-Xylose (Free) Xyl_met 13C-Xylulose-5P Xyl_in->Xyl_met XR/XDH or XI Pathway Pentose Phosphate Pathway Pentose Phosphate Pathway Xyl_met->Pentose Phosphate Pathway Transporter->Glu_in Fast Flux Transporter->Xyl_in Slow Flux

Figure 1: Mechanism of competitive uptake. Glucose (C6) outcompetes 13C-Xylose (C5) for the Hxt transporter binding site, creating a kinetic bottleneck before metabolism even begins.

Part 2: 13C-Labeling Strategies for Transport Analysis

Using 13C-labeled xylose allows for Metabolic Flux Analysis (MFA) .[3][4] This distinguishes the carbon entering via xylose from other carbon sources (like yeast extract or residual glucose) and maps the intracellular bottleneck.

Isotopomer Selection
  • [U-13C]Xylose (Uniformly Labeled):

    • Application: Total uptake quantification via LC-MS/MS.

    • Advantage:[5][6][7] Highest sensitivity. Every carbon fragment retains the label.

  • [1-13C]Xylose:

    • Application: Positional isotopomer analysis.

    • Mechanism:[7][8][9] Helps distinguish flux split between the Oxidative PPP (loss of C1 as CO2) and Non-Oxidative PPP.

    • Insight: In engineered S. cerevisiae, 13C-MFA often reveals that the oxidative PPP is suppressed during xylose fermentation, limiting NADPH regeneration [Wasylenko & Stephanopoulos, 2015].

Part 3: Experimental Protocol (Self-Validating)

This protocol describes a Zero-Trans Uptake Assay using 13C-xylose. This method is superior to radioactive assays for labs equipped with MS, as it avoids radiation safety constraints.

Pre-Culture & Starvation
  • Growth: Cultivate strain in YNB + 2% Glucose until mid-exponential phase (

    
    ).
    
  • Wash: Centrifuge (3000g, 3 min) and wash 2x with ice-cold water to remove residual glucose.

  • Starvation: Resuspend in buffer (10 mM potassium phthalate, pH 5.0) and incubate at 30°C for 20 mins.

    • Why? Depletes intracellular glucose pools that would interfere with transport kinetics.

The 13C-Uptake Assay
  • Reaction Mix: Prepare 100 µL of [U-13C]Xylose solution at varying concentrations (10 mM – 500 mM) in a water bath at 30°C.

  • Initiation: Add 100 µL of yeast cell suspension (

    
    ) to the substrate.
    
  • Incubation: Allow uptake for exactly 20 seconds .

    • Critical Control: This short timeframe ensures we measure initial velocity (

      
      ) before intracellular accumulation triggers efflux or significant metabolism.
      
  • Quenching (The "Cold Shock"):

    • Immediately inject 1 mL of -40°C 60% Methanol .

    • Validation: The extreme cold and solvent shock instantly arrest transporter conformational changes and enzymatic activity.

Extraction & Analysis
  • Separation: Centrifuge quenched samples at -10°C (10,000g, 5 min).

  • Internal Standard: Add 13C-Sorbitol to the supernatant (cell-free) and pellet (intracellular) fractions to normalize extraction efficiency.

  • Lysis: Extract intracellular metabolites from the pellet using boiling ethanol (75%) or freeze-thaw cycles.

  • LC-MS/MS: Analyze using HILIC chromatography coupled to a Triple Quadrupole MS. Target the mass shift (+5 Da for U-13C xylose).

Part 4: Analytical Workflow & Flux Modeling

Data Processing

To calculate the uptake rate (


), use the following equation derived from the intracellular accumulation of 13C-Xylose:


  • 
    : Intracellular concentration of 13C-Xylose (derived from MS peak area vs. standard curve).
    
  • 
    : Intracellular volume (approx. 2 µL/mg dry weight for S. cerevisiae).
    
  • 
    : Time (20 seconds).
    
  • 
    : Dry cell weight.
    
Visualization: The Analytical Pipeline

Workflow Start Yeast Culture (Glucose Depleted) Pulse Pulse [U-13C]Xylose (t=0 to 20s) Start->Pulse Quench Quench (-40°C Methanol) Pulse->Quench Strict Timing Extract Extract Metabolites (Boiling Ethanol) Quench->Extract Analyze LC-MS/MS Analysis (Quantify M+5 Isotopomer) Extract->Analyze Model Calculate Kinetic Parameters (Km, Vmax) Analyze->Model

Figure 2: Experimental workflow for determining 13C-xylose uptake kinetics. Strict quenching is required to differentiate transport from metabolism.

Part 5: Interpretation of Results

Distinguishing Transport vs. Metabolism

When using 13C-labeling, you will observe two distinct pools:

  • Free Intracellular 13C-Xylose: Represents the transport capacity.

  • 13C-Xylulose-5P / 13C-Ribulose-5P: Represents the metabolic flux.

  • Scenario A (Transport Limited): High extracellular xylose, low intracellular free xylose, low downstream metabolites.

    • Diagnosis: The transporter (

      
      ) is the bottleneck. Solution: Overexpress Gxf1 or Hxt7.
      
  • Scenario B (Metabolism Limited): High intracellular free xylose, low downstream metabolites.

    • Diagnosis: The isomerase (XI) or reductase (XR) is the bottleneck. Transport is sufficient; downstream enzymes are saturated.

Kinetic Parameters

By plotting the initial uptake rate (


) against substrate concentration (

), you fit the data to the Michaelis-Menten equation:


  • Low

    
     (e.g., 5 mM):  Indicates a high-affinity transporter (likely heterologous Gxs1/Gxf1).
    
  • High

    
     (e.g., 150 mM):  Indicates native Hxt activity.
    

References

  • Runquist, D., et al. (2010). "Comparison of heterologous xylose transporters in recombinant Saccharomyces cerevisiae."[7] Biotechnology for Biofuels. [Link]

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). "Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase."[5] Biotechnology and Bioengineering. [Link]

  • Reider Apel, A., et al. (2016). "Evolved hexose transporter enhances xylose uptake and glucose/xylose co-utilization in Saccharomyces cerevisiae." Scientific Reports. [Link][10]

  • Young, E., et al. (2011). "Novel recombinant transporters for improved xylose utilization." Proceedings of the National Academy of Sciences. [Link]

  • Jeffries, T. W. (2006). "Engineering yeasts for xylose metabolism." Current Opinion in Biotechnology. [Link]

Sources

Foundational

Technical Guide: D-[UL-13C5]Xylose Molecular Weight & Isotopic Purity Standards

Executive Summary D-[UL-13C5]xylose (Universal Label) is a critical stable isotope standard used primarily in Metabolic Flux Analysis (MFA) to elucidate the Pentose Phosphate Pathway (PPP) and non-oxidative glycolytic sh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-[UL-13C5]xylose (Universal Label) is a critical stable isotope standard used primarily in Metabolic Flux Analysis (MFA) to elucidate the Pentose Phosphate Pathway (PPP) and non-oxidative glycolytic shunts. Unlike radiolabels, stable isotopes require precise mass spectrometric quantification. This guide provides the exact physicochemical constants, a self-validating Quality Control (QC) protocol via GC-MS, and the mechanistic logic for its application in drug development and metabolic engineering.

Part 1: Physicochemical Characterization

In high-resolution mass spectrometry (HRMS) and NMR, relying on "average" molecular weight leads to calculation errors. Below are the precise constants for D-[UL-13C5]xylose derived from IUPAC atomic weights.

Molecular Weight & Exact Mass

The "Universal Label" (UL) designation implies that all five carbon atoms in the xylose backbone are replaced with Carbon-13 (


).
PropertyNatural D-Xylose (

)
D-[UL-13C5]Xylose (

)
Shift (

)
Formula


N/A
Average MW 150.13 g/mol 155.09 g/mol +4.96 Da
Monoisotopic Mass 150.0528 Da155.0696 Da +5.0168 Da
CAS Number 58-86-61262683-58-8 N/A

Critical Note: When setting up Multiple Reaction Monitoring (MRM) transitions on a triple quadrupole MS, use the Monoisotopic Mass shift of +5.0168 Da, not the average weight. Rounding to +5 Da is acceptable for low-res instruments, but Orbitrap/FT-ICR requires the exact figure.

Isotopic Purity Standards
  • Atom % Enrichment: Typically

    
    .[1] This means 98% of the carbon atoms in the sample are 
    
    
    
    .
  • Chemical Purity (CP):

    
    .[2] This refers to the absence of other sugar isomers (e.g., arabinose, lyxose) or synthesis byproducts.
    

Part 2: Quality Control & Purity Analysis (GC-MS)

To validate the isotopic purity of your standard before use in expensive cell culture experiments, we employ a Self-Validating Protocol using Gas Chromatography-Mass Spectrometry (GC-MS). Native sugars are non-volatile and thermally unstable; therefore, derivatization is mandatory.

The Derivatization Logic

We utilize Methoximation followed by Trimethylsilylation (MO-TMS) .

  • Methoximation (MO): Reacting with methoxyamine hydrochloride inhibits ring formation (mutarotation), locking the sugar in an open-chain form or reducing the number of anomeric peaks (alpha/beta) that complicate the chromatogram.

  • Trimethylsilylation (TMS): Replaces active hydrogens (-OH) with -Si(CH3)3 groups, increasing volatility and thermal stability.

Protocol: Purity Verification Workflow

Reagents:

  • Methoxyamine HCl in Pyridine (20 mg/mL)

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

Step-by-Step Methodology:

  • Lyophilization: Dry 0.1 mg of D-[UL-13C5]xylose standard completely. Water quenches the TMS reaction.

  • Methoximation: Add 50

    
    L Methoxyamine/Pyridine. Incubate at 30°C for 90 mins.
    
  • Silylation: Add 80

    
    L MSTFA. Incubate at 37°C for 30 mins.
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 1:10).
    

Data Interpretation (Mass Isotopomer Distribution): In the MS spectrum, look for the primary fragment. For pentose-TMS derivatives, the molecular ion is often weak, but characteristic fragments exist.

  • Target: Check the shift in the molecular ion cluster.

  • Validation: If the standard is 98% pure, the M+0 (unlabeled) peak should be < 2% of the total ion intensity relative to the M+5 peak.

Visualization: QC Workflow

The following diagram illustrates the transformation of the raw standard into analyzable data.

G Raw Raw D-[UL-13C5]Xylose (Solid, Non-volatile) MO Methoximation (Locks Anomers) Raw->MO + MeOX/Pyridine TMS TMS Derivatization (Volatilization) MO->TMS + MSTFA GC GC Separation (DB-5MS Column) TMS->GC Injection MS MS Detection (M+5 Shift Check) GC->MS EI Ionization

Figure 1: Analytical workflow for validating isotopic purity via GC-MS derivatization.

Part 3: Application in Metabolic Flux Analysis (MFA)

D-[UL-13C5]xylose is uniquely positioned to probe the Pentose Phosphate Pathway (PPP) without the scrambling interference often seen with glucose tracers.

Mechanistic Causality

When cells utilize [UL-13C5]xylose:

  • Entry: It enters via xylose transporters and is isomerized to Xylulose-5-Phosphate (Xu5P).

  • The Split: Xu5P feeds directly into the non-oxidative PPP.

  • Tracing: By monitoring the mass shift in downstream metabolites (like Glyceraldehyde-3-Phosphate or Sedoheptulose-7-Phosphate), researchers can calculate the flux through Transketolase (TKT) and Transaldolase (TAL) enzymes.

Experimental Workflow for Drug Development

In drug discovery, this tracer is used to assess if a drug candidate inhibits nucleotide synthesis (via Ribose-5-P) or alters NADPH production (essential for redox balance).

Protocol:

  • Seed: Culture cells (e.g., cancer lines) in xylose-replete/glucose-limited media.

  • Pulse: Replace media with D-[UL-13C5]xylose enriched media (50% enrichment).

  • Quench: Rapidly stop metabolism using cold methanol (-80°C) after 4-24 hours.

  • Extract: Biphasic extraction (Chloroform/Methanol/Water).

  • MIDA: Analyze Mass Isotopomer Distribution via LC-HRMS or GC-MS.

Visualization: 13C-Xylose Pathway Logic

This diagram details how the labeled carbons propagate through the metabolic network.[3]

MFA cluster_PPP Non-Oxidative Pentose Phosphate Pathway Xylose D-[UL-13C5]Xylose (Extracellular) Xu5P Xylulose-5-P (M+5) Xylose->Xu5P Transport & Isomerization R5P Ribose-5-P (Nucleotide Synthesis) Xu5P->R5P Isomerase GAP Glyceraldehyde-3-P (Glycolysis Entry) Xu5P->GAP Transketolase (TKT) S7P Sedoheptulose-7-P Xu5P->S7P Transaldolase (TAL)

Figure 2: Metabolic fate of D-[UL-13C5]xylose. Note the direct entry into the non-oxidative PPP, bypassing the oxidative decarboxylation step of Glucose-6-P.

Part 4: Handling & Stability Standards

To maintain the integrity of the standard (and your data), adhere to these handling protocols.

  • Hygroscopicity: D-xylose is moderately hygroscopic.

    • Risk: Absorbed water alters the effective mass weighed, leading to incorrect concentration calculations (Molarity).

    • Mitigation: Store in a desiccator at Room Temperature (20-25°C). Equilibrate to room temp before opening the vial to prevent condensation.

  • Solution Stability:

    • Stable in aqueous solution for <24 hours at 4°C.

    • For long-term storage, aliquot solutions and freeze at -20°C. Avoid repeated freeze-thaw cycles which can cause hydrolysis or degradation.

References

  • Sigma-Aldrich. (2025). D-Xylose-13C5 Technical Specification & COA. Retrieved from

  • Cambridge Isotope Laboratories. (2025).[4] Stable Isotope Standards for Metabolic Research: D-Xylose (U-13C5). Retrieved from [4]

  • BenchChem. (2025).[5] Understanding the Isotopomer Distribution of 13C-Sugars: A Technical Guide. Retrieved from

  • Antoniewicz, M. R. (2015). Methods for 13C-Metabolic Flux Analysis. In Metabolic Flux Analysis. Methods in Molecular Biology. (Contextual grounding for MFA protocols).
  • PubChem. (2025). D-Xylose Compound Summary. Retrieved from

Sources

Protocols & Analytical Methods

Method

13C-metabolic flux analysis (MFA) protocol for D-[UL-13C5]xylose

Application Note: High-Resolution 13C-Metabolic Flux Analysis (MFA) Protocol using D-[UL-13C5]Xylose Executive Summary The valorization of lignocellulosic biomass requires efficient microbial conversion of xylose, a five...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 13C-Metabolic Flux Analysis (MFA) Protocol using D-[UL-13C5]Xylose

Executive Summary

The valorization of lignocellulosic biomass requires efficient microbial conversion of xylose, a five-carbon sugar that enters metabolism distinctively from glucose. Standard glucose-based MFA protocols often fail to resolve the complex scrambling reactions of the non-oxidative Pentose Phosphate Pathway (PPP) when applied to xylose.

This guide details a rigorous protocol for 13C-Metabolic Flux Analysis (13C-MFA) using D-[UL-13C5]xylose . Unlike simple metabolite profiling, this protocol leverages isotopomer dilution strategies —specifically mixing uniformly labeled (UL) xylose with naturally labeled xylose—to quantify intracellular fluxes with high precision. This approach is critical for identifying bottlenecks in biofuel and biochemical production strains (S. cerevisiae, E. coli, C. glutamicum).

Strategic Experimental Design

The Tracer Strategy: Why Mix?

Using 100% D-[UL-13C5]xylose is rarely optimal for flux resolution. If all input carbon is fully labeled, downstream metabolites will also be fully labeled, masking the bond-breaking and bond-forming events that MFA seeks to measure.

  • Recommendation: Use a molar ratio of 20% D-[UL-13C5]xylose : 80% Unlabeled Xylose .

  • Mechanism: This "dilution" ensures that when a labeled C2 fragment (from transketolase) joins an unlabeled C3 fragment (from aldolase), the resulting C5 metabolite has a distinct mass isotopomer distribution (MID) that mathematically constrains the flux calculation.

Metabolic Topology & Atom Mapping

Xylose enters via the non-oxidative PPP, bypassing the decarboxylation step of the oxidative PPP (G6P


 Ru5P). This creates a unique carbon skeleton distribution compared to glucose.

XylosePath Xylose D-Xylose (Ext) Xyl Xylulose Xylose->Xyl Transport/XR-XDH X5P Xylulose-5P (Entry Node) Xyl->X5P XK S7P Sedoheptulose-7P X5P->S7P GAP G3P X5P->GAP F6P Fructose-6P X5P->F6P R5P Ribose-5P R5P->X5P E4P Erythrose-4P S7P->E4P Pyr Pyruvate GAP->Pyr F6P->X5P Reversibility F6P->GAP AcCoA Acetyl-CoA Pyr->AcCoA TCA TCA Cycle AcCoA->TCA

Figure 1: Xylose entry points and the high-reversibility zone of the non-oxidative PPP.[1] The dotted lines represent the scrambling reactions (Transketolase/Transaldolase) that are resolved by the tracer.

Detailed Protocol: Steady-State 13C-MFA

Phase 1: Cultivation & Labeling

Objective: Achieve metabolic and isotopic steady state.[2][3][4][5]

  • Medium Preparation:

    • Prepare Minimal Medium (e.g., M9 or YNB) with 10 g/L Total Xylose .

    • Tracer Mix: Dissolve 2 g D-[UL-13C5]xylose and 8 g natural xylose.

    • Filter sterilize (0.22

      
      m). Do not autoclave xylose with phosphates to avoid Maillard reactions.
      
  • Inoculation:

    • Pre-culture cells in unlabeled xylose medium to adapt machinery.

    • Inoculate main culture at OD

      
       0.05.
      
  • Steady State Verification:

    • Chemostat (Preferred): Operate at a dilution rate (

      
      ) of 0.1 h
      
      
      
      . Maintain for 5 residence times.
    • Batch (Alternative): Harvest cells during strictly defined mid-exponential phase (OD

      
       0.5–1.0).
      
    • Validation: OD and CO

      
       evolution must be constant.
      
Phase 2: Sampling & Quenching

Objective: Harvest biomass without altering the metabolic snapshot. We target Proteinogenic Amino Acids (PAAs) for steady-state MFA, as they integrate the flux history over time and are more abundant/stable than free metabolites.

  • Harvest Volume: Collect 10–15 mL of culture (approx. 2–5 mg dry weight).

  • Pelleting: Centrifuge at 10,000

    
     g for 2 min at 4°C.
    
  • Washing: Discard supernatant.[6] Wash pellet once with 0.9% NaCl (4°C) to remove extracellular labeled xylose.

  • Storage: Flash freeze pellet in liquid nitrogen. Store at -80°C.

Phase 3: Hydrolysis & Derivatization (GC-MS Prep)

Objective: Convert proteins into amino acids, then into volatile TBDMS derivatives for Mass Spectrometry. TBDMS (tert-butyldimethylsilyl) is preferred over TMS because it yields a stable


 fragment (loss of tert-butyl group), preserving the entire carbon skeleton of the amino acid.
StepActionCritical Parameter
1. Hydrolysis Resuspend pellet in 500

L 6 M HCl . Incubate at 105°C for 18–24 hours in a sealed glass vial.
Oxygen-free headspace (flush with N

) prevents oxidation.
2. Drying Evaporate HCl under air/N

stream at 60°C until completely dry.
Residual acid interferes with derivatization.
3. Solubilization Add 50

L anhydrous Pyridine (or DMF).
Ensure solvent is LC/MS grade anhydrous.
4. Derivatization Add 50

L MTBSTFA + 1% TBDMCS . Incubate at 60°C for 60 mins .
MTBSTFA is moisture sensitive. Keep vials tightly sealed.
5. Clarification Centrifuge (10,000

g, 5 min) to remove salts. Transfer supernatant to GC vial with insert.
Inject within 24 hours.
Phase 4: GC-MS Data Acquisition

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS or HP-5MS (30m


 0.25mm 

0.25

m).
  • Inlet: Split mode (1:10 to 1:50 depending on biomass), 270°C.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 100°C for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 300°C for 5 min.

  • MS Settings: Electron Impact (EI) at 70 eV. Scan range 100–600

    
    .
    
  • Target Ions: Monitor

    
     (whole skeleton) and 
    
    
    
    (fragment) for key amino acids (Alanine, Glycine, Valine, Leucine, Serine, Phenylalanine).

Data Processing & Flux Modeling

Mass Isotopomer Distribution (MID) Analysis

Raw MS data must be corrected for the natural abundance of isotopes (C, H, N, O, Si, S) in the derivative molecule.

  • Software: Use IsoCor (Python) or DullKnife .

  • Input: Chemical formula of the TBDMS-amino acid fragment (e.g., Alanine-TBDMS

    
     fragment 
    
    
    
    is C
    
    
    H
    
    
    N
    
    
    O
    
    
    Si
    
    
    ).
  • Output: Corrected MIDs (

    
    ).
    
Flux Calculation

Fluxes are estimated by minimizing the variance between simulated and measured MIDs.

  • Construct Model: Use software like INCA (Matlab based) or 13CFLUX2 .

  • Define Atom Mapping:

    • Critical for Xylose: Ensure the Transketolase (TK) and Transaldolase (TA) atom transitions are correct.

    • TK1: X5P (C1-C2) + R5P (C1-C5)

      
       S7P + GAP.
      
    • TA: S7P (C1-C3) + GAP (C1-C3)

      
       F6P + E4P.
      
  • Fit Data: Input the corrected MIDs. Run estimate_fluxes.

  • Statistical Validation: Perform a Chi-square (

    
    ) test. If the fit is poor, check for:
    
    • Inactive pathways (e.g., Glyoxylate shunt).

    • Isotopic non-stationarity (culture wasn't at steady state).

Workflow Visualization

Workflow cluster_0 Wet Lab cluster_1 Computational Step1 Culture (20% [UL-13C]Xyl) Step2 Quench/Wash (Cold Saline) Step1->Step2 Step3 Hydrolysis (6M HCl, 105°C) Step2->Step3 Step4 Derivatization (MTBSTFA) Step3->Step4 Step5 GC-MS (Measure MIDs) Step4->Step5 Step6 Data Correction (IsoCor) Step5->Step6 Step7 Flux Modeling (INCA/13CFLUX2) Step6->Step7

Figure 2: End-to-end workflow for 13C-MFA using D-[UL-13C5]xylose.

Troubleshooting & Validation (Self-Check)

IssueSymptomRoot CauseSolution
Low Enrichment

(unlabeled) fraction is >80% for all metabolites.
High unlabeled inoculum or contamination.Ensure inoculum is <1% of final volume.
Poor Fit (

)
Model cannot reproduce data.Incorrect atom mapping for Xylose entry.Verify if Xylose enters via Phosphoketolase (PK) vs. PPP.
Peak Tailing GC peaks are broad/tailing.Moisture in derivatization.[7]Use fresh anhydrous pyridine; check GC inlet liner.
Isotopic Non-Stationarity Replicates show high variance.Harvested too early.Wait for 5 volume changes (Chemostat) or ensure mid-log phase.

References

  • Antoniewicz, M. R. (2018).[8] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][5][6][8][9][10][11][12] Nature Protocols, 4, 878–892. Link

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1333-1335. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain. Biotechnology and Bioengineering, 112(3), 476-486. Link

Sources

Application

Application Note: High-Sensitivity Quantification of D-[UL-13C5]Xylose via HILIC-MS/MS

Executive Summary This application note details a robust protocol for the absolute quantification of D-[UL-13C5]xylose. Unlike traditional reversed-phase methods which fail to retain polar sugars, this method utilizes Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the absolute quantification of D-[UL-13C5]xylose. Unlike traditional reversed-phase methods which fail to retain polar sugars, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) on an Amide stationary phase. Detection is achieved via negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode.[1]

Key Performance Indicators:

  • LLOQ: ~5–10 ng/mL (Matrix dependent)

  • Run Time: 8.0 Minutes

  • Selectivity: Resolves xylose from structural isomers (arabinose, ribose).

  • Mechanism: Deprotonation [M-H]⁻ followed by cross-ring cleavage.

Method Development & Scientific Rationale

Chromatographic Strategy: Why HILIC?

D-xylose is a small, highly polar pentose (logP ≈ -2.6). Traditional C18 (Reversed-Phase) columns fail to retain xylose, causing it to elute in the void volume (dead time) where ion suppression from salts is highest.

  • The Solution: An Amide-functionalized HILIC column (e.g., Waters BEH Amide) is selected. The amide phase creates a water-rich layer on the particle surface. Xylose partitions into this aqueous layer, increasing retention and allowing separation from isobaric interferences like arabinose.

  • Mobile Phase Chemistry: A high pH (pH 9.0–10.0) mobile phase is critical. Sugars are weak acids (pKa ~12). Elevating the pH with Ammonium Hydroxide promotes partial ionization and stabilizes the deprotonated state, significantly enhancing sensitivity in negative mode ESI.

Mass Spectrometry: Isotope Shifts & Fragmentation

The target analyte is uniformly labeled with Carbon-13 (


). This results in a mass shift of +5 Da relative to natural xylose.
  • Precursor Ion: D-[UL-13C5]Xylose forms a stable [M-H]⁻ ion at m/z 154.1 .

  • Product Ion: Collision Induced Dissociation (CID) causes a characteristic cross-ring cleavage (retro-aldol type), typically losing a 2-carbon fragment (

    
    ).
    
    • Natural Xylose:[2]

      
       (Loss of 60 Da).
      
    • 13C5-Xylose:

      
       (Loss of 
      
      
      
      , 62 Da).

Experimental Protocol

Materials & Reagents[3]
  • Analyte: D-[UL-13C5]Xylose (99% enrichment).

  • Internal Standard (IS): L-Fucose or

    
    -Glucose (Structural analogs are preferred if deuterated xylose is unavailable).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Water.[3]

  • Modifier: Ammonium Hydroxide (28-30% NH₄OH).

Sample Preparation (Protein Precipitation)

This method uses a "Dilute-and-Shoot" approach compatible with HILIC, minimizing evaporative losses.

  • Aliquot: Transfer 50 µL of sample (Plasma/Media) to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 5 µg/mL L-Fucose).

  • Precipitation: Add 400 µL of Acetonitrile (Cold) .

    • Note: The high organic ratio (8:1) is crucial to precipitate proteins and match the initial HILIC mobile phase conditions.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial. Do not evaporate. Inject directly.

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.

  • Column Temp: 35°C.

  • Mobile Phase A: 95:5 Water:ACN + 0.1% NH₄OH (pH ~10).

  • Mobile Phase B: 95:5 ACN:Water + 0.1% NH₄OH.

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.090%Initial Hold (Loading)
1.090%Start Gradient
5.060%Elution of Sugars
5.140%Column Wash
6.040%End Wash
6.190%Re-equilibration
8.090%End of Run

Mass Spectrometry (ESI Negative)

  • Source: Electrospray Ionization (Negative Mode).[1][3][4][5]

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Dwell (ms)
D-[UL-13C5]Xylose 154.1 92.0 25 12 50
D-Xylose (Natural)149.089.0251250
L-Fucose (IS)163.189.0251450

Method Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the HILIC retention mechanism.

G cluster_LC HILIC Separation Sample Biological Sample (Plasma/Media) PPT Protein Precipitation (Add 80% ACN) Sample->PPT + IS Centrifuge Centrifugation (Remove Proteins) PPT->Centrifuge Supernatant Supernatant (High Organic %) Centrifuge->Supernatant Column BEH Amide Column (Water Layer Partitioning) Supernatant->Column Direct Inject Elution Gradient Elution (pH 10 NH4OH) Column->Elution MS ESI(-) MS/MS [M-H]- Detection Elution->MS Data Quantification (154 -> 92 transition) MS->Data

Caption: Workflow for D-[UL-13C5]Xylose analysis. High-organic supernatant is injected directly onto the HILIC column to maintain phase equilibrium.

Validation & Troubleshooting

Linearity and Range
  • Range: 10 ng/mL to 10,000 ng/mL.

  • Curve Fit: Linear (

    
     weighting) is recommended due to the wide dynamic range.
    
Matrix Effects

HILIC is susceptible to ion suppression from phospholipids.

  • Check: Monitor the phospholipid transition (m/z 184 -> 184 in positive mode, or specific negative transitions) during development.

  • Mitigation: If suppression occurs at the xylose retention time (approx 2-3 mins), extend the gradient or use a diverter valve to send the first 1.5 minutes to waste.

Common Pitfalls
  • Retention Time Shift: HILIC columns are sensitive to water content. Ensure the sample diluent (supernatant) matches the initial mobile phase (90% ACN). Injecting 100% aqueous samples will destroy peak shape.

  • Isobaric Interference: Ribose and Arabinose have the same mass as natural xylose. While 13C5-Xylose is unique by mass, verify your chromatographic method separates these isomers to ensure no "crosstalk" if you are also monitoring natural sugars.

References

  • Creative Proteomics. Xylose Analysis Service - Targeted Quantification.[6] Retrieved from

  • National Institutes of Health (NIH). Metabolomic and 13C-Metabolic Flux Analysis of Xylose-Consuming Saccharomyces cerevisiae. PMC Article.[7] Retrieved from

  • Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from

  • Shodex HPLC. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from

Sources

Method

NMR carbon tracing of D-[UL-13C5]xylose in fermentation broths

Application Note: Quantitative Metabolic Flux Analysis of D-[UL-13C5]Xylose Fermentation via High-Resolution NMR Part 1: Executive Summary & Strategic Rationale Abstract The valorization of lignocellulosic biomass requir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Metabolic Flux Analysis of D-[UL-13C5]Xylose Fermentation via High-Resolution NMR

Part 1: Executive Summary & Strategic Rationale

Abstract The valorization of lignocellulosic biomass requires efficient microbial conversion of xylose, the second most abundant sugar in nature. However, xylose fermentation often suffers from redox imbalances and bottlenecks in the Pentose Phosphate Pathway (PPP). This guide details a robust workflow for using D-[UL-13C5]xylose (uniformly labeled) as a metabolic tracer. Unlike mass spectrometry (MS), which detects mass isotopomers (


), Nuclear Magnetic Resonance (NMR) spectroscopy detects positional isotopomers , allowing researchers to visualize intact carbon backbones and quantify bond-breaking events (scrambling) through scalar coupling (

) analysis.

Strategic Choice of Tracer: Why [UL-13C5]Xylose? While [1-13C]xylose is common, [UL-13C5]xylose offers superior resolution for PPP flux analysis.

  • Connectivity Tracking: It allows the observation of conserved carbon blocks (e.g.,

    
     or 
    
    
    
    fragments) transferred by Transketolase (TK) and Transaldolase (TA).
  • Redox Balance Insight: The scrambling pattern of the label into downstream glycolytic intermediates (Fructose-6-P, Glyceraldehyde-3-P) and products (Ethanol, Lactate) directly correlates to the activity of the Non-Oxidative PPP vs. the Phosphoketolase pathway.

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path from fermentation to data extraction, highlighting the "Quench" step as the primary source of experimental error if mishandled.

G cluster_0 Phase 1: Bioprocess cluster_1 Phase 2: Sample Prep (CRITICAL) cluster_2 Phase 3: NMR Analysis Start Inoculation (Min. Media) Ferm Fermentation (Steady State) Start->Ferm Feed Feed: D-[UL-13C5]Xylose Feed->Ferm Quench Rapid Quench (-40°C MeOH) Ferm->Quench Sampling Extract Biphasic Extraction (CHCl3/MeOH/H2O) Quench->Extract Cell Lysis Lyophil Lyophilization (Remove H2O) Extract->Lyophil Aqueous Phase Recon Reconstitute (D2O + DSS + Buffer) Lyophil->Recon Acq Acquisition (1D 13C-IG, HSQC) Recon->Acq Data Isotopomer Analysis Acq->Data

Figure 1: End-to-end workflow for 13C-MFA. The quenching step is highlighted in red as the critical control point to stop metabolic turnover immediately.

Part 3: Detailed Protocols

Protocol A: Sample Preparation (The "Cold" Chain)

Objective: To extract intracellular metabolites without altering their isotopic enrichment profile.

Reagents:

  • Quenching Solution: 60% Methanol (v/v) in water, pre-chilled to -40°C.

  • Extraction Solvent: Methanol:Chloroform (2:1 v/v).[1]

  • NMR Buffer: 100 mM Sodium Phosphate (pH 7.[1]0) in

    
     containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.
    

Step-by-Step:

  • Rapid Quenching:

    • Withdraw 5 mL of fermentation broth.

    • Immediately inject into 25 mL of -40°C Quenching Solution .

    • Expert Insight: Do not use cold water alone; methanol is required to permeabilize the cell wall slightly and ensure rapid thermal transfer, stopping enzymatic activity instantly [1].

  • Cell Separation:

    • Centrifuge at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing extracellular metabolites).

  • Intracellular Extraction:

    • Resuspend pellet in 1 mL of cold Methanol:Chloroform (2:1).

    • Vortex vigorously for 30 seconds; incubate on ice for 10 minutes.

    • Add 300 µL ice-cold water (to induce phase separation).

    • Centrifuge at 10,000 x g for 10 mins.

  • Phase Collection:

    • Collect the upper polar aqueous phase (contains sugars, organic acids, amino acids).

    • Note: The lower organic phase contains lipids (useful for biomass flux analysis but not central carbon metabolism).

  • Lyophilization:

    • Flash freeze the aqueous phase in liquid nitrogen.

    • Lyophilize (freeze-dry) overnight to remove all protonated solvents.

  • Reconstitution:

    • Dissolve the dried powder in 600 µL of NMR Buffer (

      
      ) .
      
    • Critical Check: Measure pH. Adjust to 7.00 ± 0.05 using NaOD or DCl.

    • Why? Chemical shifts (

      
      ) of organic acids (e.g., lactate, succinate) are pH-sensitive. Inconsistent pH makes peak assignment and integration impossible.
      
Protocol B: Quantitative NMR Acquisition

Objective: To obtain quantitative carbon integrals without Nuclear Overhauser Effect (NOE) bias.

Instrument: 600 MHz (or higher) NMR with CryoProbe (recommended for sensitivity). Temperature: 298 K (25°C).

Experiment 1: 1D 1H-Decoupled 13C NMR (Quantitative)

  • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).

  • Rationale: Decoupling is on only during acquisition. It is OFF during the relaxation delay to suppress the NOE, which would otherwise enhance signals unevenly (e.g.,

    
     vs 
    
    
    
    ).
  • Parameters:

    • Spectral Width: 240 ppm.

    • Relaxation Delay (d1): > 30 seconds.

    • Expert Insight: Carbon

      
       relaxation times can be long (10-20s for carbonyls). For quantitative accuracy, 
      
      
      
      must be
      
      
      .[2][3] If time is limited, add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3] (final conc. 2 mM) to reduce
      
      
      to < 2s, allowing a
      
      
      of 5s [2].
    • Scans: 1024 - 4096 (depending on concentration).

Experiment 2: 2D 1H-13C HSQC (High Resolution)

  • Pulse Sequence: hsqcetgpsisp2 (Sensitivity enhanced, multiplicity edited).

  • Rationale: Resolves overlapping peaks in complex broths. Distinguishes

    
     (positive) from 
    
    
    
    (negative).
  • Use: Calculating Fractional Enrichment (FE) by comparing satellite peaks (

    
    ) vs. central peaks (
    
    
    
    ) in the proton dimension [3].

Part 4: Metabolic Pathway & Data Interpretation

Tracing the Carbon Skeleton: When D-[UL-13C5]xylose enters the cell, it is phosphorylated to Xylulose-5P.[4] The Non-Oxidative PPP then reshuffles these carbons.

Pathway cluster_legend Logic: Bond Preservation Xyl [UL-13C5] Xylose (C5) Xu5P Xylulose-5P (C5) Xyl->Xu5P TK Transketolase (C2 Transfer) Xu5P->TK Donor GAP GAP (C3) TK->GAP + C2 frag F6P Fructose-6P (C6) TK->F6P + C2 frag TA Transaldolase (C3 Transfer) Pyr Pyruvate (C3) GAP->Pyr Glycolysis F6P->Pyr Glycolysis Eth Ethanol (C2) Pyr->Eth CO2 CO2 (C1) Pyr->CO2 Note UL-13C Xylose yields intact C2/C3 fragments. Look for J-coupling multiplets in Ethanol C1-C2.

Figure 2: Simplified carbon flow from Xylose to Ethanol. The Transketolase (TK) reaction splits the C5 backbone into C2 and C3 fragments, which reassemble into C6 (F6P) and C3 (GAP).

Data Analysis Table: Expected Multiplet Patterns The following table describes what to look for in the 13C NMR spectrum of the product (Ethanol) if the pathway is active.

MetaboliteCarbon Pos.[3][4][5][6]Source PathwayExpected Pattern (if 100% [UL] Xylose)Interpretation
Ethanol C1 (

)
GlycolysisDoublet (

)
C1-C2 bond preserved from Pyruvate.
Ethanol C2 (

)
GlycolysisDoublet (

)
C1-C2 bond preserved.
Lactate C1 (COOH)GlycolysisDoublet (

)
Coupled to C2.
Lactate C2 (CH)GlycolysisDoublet of Doublets (

)
Coupled to C1 and C3.
Lactate C3 (

)
GlycolysisDoublet (

)
Coupled to C2.

Calculation of Fractional Enrichment: For a given carbon signal, the fractional enrichment (


) is calculated using the satellite intensities in the 1H spectrum (or quantitative 13C integrals):


In a 1H-13C HSQC or 1D proton spectrum with satellites:



Where 

is the intensity of the

satellite peak and

is the intensity of the central

peak.

Part 5: Troubleshooting & Quality Control

  • Issue: Broad Lines / Poor Shimming

    • Cause: High salt content in fermentation broth affects magnetic susceptibility.

    • Fix: Use 3mm NMR tubes (instead of 5mm) to reduce salt load, or dilute the sample further in

      
      .
      
  • Issue: Baseline Distortion in 1D 13C

    • Cause: Acoustic ringing or incomplete delay.

    • Fix: Use zgig with backward linear prediction (LP) processing. Ensure

      
       is sufficient.
      
  • Issue: pH Drift

    • Cause: Bacterial metabolism continues if quenching is incomplete.

    • Fix: Add Sodium Azide (

      
      ) to the NMR buffer to prevent microbial growth during long acquisitions.
      

References

  • Konrad, G., et al. (2014). "Methodological advances in metabolic flux analysis of microbial fermentations." Current Opinion in Biotechnology. Link

  • Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Analytical Chemistry. Link

  • Szyperski, T. (1995). "Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. An efficient analytical tool to investigate intermediary metabolism." European Journal of Biochemistry. Link

  • Lane, A. N., et al. (2008). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). "Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain." Biotechnology and Bioengineering. Link

Sources

Application

Application Note: Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) with 13C-Xylose

Introduction: Beyond the Steady State Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular reaction rates. However, traditional Steady-State MFA (SS-MFA) faces a critical limitation when appli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Steady State

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular reaction rates. However, traditional Steady-State MFA (SS-MFA) faces a critical limitation when applied to xylose metabolism: it requires the system to reach isotopic steady state. In organisms engineered to utilize xylose (e.g., Saccharomyces cerevisiae or Escherichia coli for lignocellulosic biofuels), the Pentose Phosphate Pathway (PPP) often exhibits rapid turnover rates or complex channeling that makes reaching isotopic equilibrium impractical or biologically unstable.

Isotopic Non-Stationary MFA (INST-MFA) solves this by measuring the kinetics of isotope incorporation during the transient phase shortly after tracer introduction.

Why 13C-Xylose?

Xylose enters metabolism via the non-oxidative PPP, a network node notorious for thermodynamic reversibility and cofactor imbalances (NADH vs. NADPH). Using [1-13C]xylose or [U-13C]xylose in an INST-MFA framework allows researchers to:

  • Resolve Split Ratios: Distinguish flux between the PPP and glycolysis (via F6P/GAP) with higher precision than glucose tracers.

  • Quantify Bottlenecks: Identify specific enzymatic limitations (e.g., Xylose Isomerase vs. Reductase) by observing pool size labeling delays.

  • Estimate Pool Sizes: Unlike SS-MFA, INST-MFA mathematically solves for metabolite pool sizes, providing a dual-layer of validation.

Experimental Design & Causality

The Tracer Strategy

The choice of tracer dictates the resolution of the flux map.

TracerPrimary ApplicationMechanistic Rationale
[U-13C]Xylose Global Flux ProfilingProvides rapid, uniform labeling of all downstream carbons. Best for determining total carbon assimilation rates and pool turnover times.
[1-13C]Xylose Pathway BranchingThe C1 label fate differs significantly between the Pentose Phosphate Pathway (scrambled via transketolase/transaldolase) and potential Phosphoketolase shunt pathways.
50:50 Mix High-Precision MFAMixing [U-13C] and naturally labeled xylose aids in resolving mass isotopomer distributions (MIDs) by preventing saturation of the M+n isotopologue.
The "Metabolic vs. Isotopic" Distinction

Critical Concept: The system must be at Metabolic Steady State (constant growth rate, constant metabolite concentrations) but Isotopic Non-Steady State (changing isotope labeling).

  • Protocol Implication: You must use a chemostat or a strictly controlled mid-exponential batch phase. The "pulse" of the tracer must not perturb the physiology (concentration, pH, temperature must match exactly).

Visualizing the Pathway & Workflow

Diagram 1: Xylose Utilization & Carbon Transitions

This diagram illustrates the entry of xylose into the PPP and the critical branching points into glycolysis.[1][2]

XylosePathway cluster_legend Pathway Legend Xylose_Ext Extracellular Xylose Xylose_Int Intracellular Xylose Xylose_Ext->Xylose_Int Transport Xylulose Xylulose Xylose_Int->Xylulose XI or XR/XDH Xu5P Xylulose-5P (Xu5P) Xylulose->Xu5P XK R5P Ribose-5P Xu5P->R5P Epimerase GAP Glyceraldehyde-3P (GAP) Xu5P->GAP Transketolase (TK) F6P Fructose-6P Xu5P->F6P Transaldolase (TA) R5P->GAP TK Pyruvate Pyruvate GAP->Pyruvate Lower Glycolysis F6P->GAP PFK/Aldolase key Red: Substrate | Yellow: PPP | Green: Glycolysis | Blue: TCA Entry

Caption: Carbon flow from Xylose through the Pentose Phosphate Pathway (PPP) nodes (Xu5P, R5P) entering Glycolysis at GAP and F6P.[3]

Diagram 2: The INST-MFA Experimental Workflow

This diagram outlines the critical timing and quenching steps required for valid data.

Workflow Culture 1. Metabolic Steady State (Chemostat/Exp Batch) Switch 2. Isotope Switch (Unlabeled -> 13C-Xylose) Culture->Switch t = 0 Sampling 3. Rapid Sampling (0s, 5s, 10s, 30s, ... 5min) Switch->Sampling Transient Phase Quench 4. Metabolism Quench (-40°C Methanol) Sampling->Quench < 2 sec delay Extract 5. Extraction & MS (LC-MS/MS) Quench->Extract Model 6. Computational Modeling (INCA / 13CFLUX2) Extract->Model Mass Isotopomers

Caption: INST-MFA workflow emphasizing the critical transition from steady state to rapid sampling and immediate quenching.

Detailed Protocol: The "Switch" and "Quench"

This protocol is optimized for microbial suspension cultures (Yeast/Bacteria).

Phase 1: Establishing Metabolic Steady State
  • Culture: Inoculate a bioreactor with defined minimal medium containing unlabeled xylose (20 g/L).

  • Equilibration: Maintain strictly controlled pH, Temp, and DO. Allow at least 5 residence times (chemostat) or ensure mid-exponential phase (OD600 1.0–2.0).

  • Verification: Measure extracellular metabolites (HPLC) every 30 mins. Fluxes are constant when metabolite consumption/production rates are linear.

Phase 2: The Isotope Switch (t=0)

Objective: Replace the unlabeled medium with 13C-labeled medium instantly without stressing the cells.

  • Method A (Fast Filtration - Preferred for low density): Rapidly filter the culture and wash/resuspend in pre-warmed 13C-medium. Risk: Mechanical stress.

  • Method B (Direct Injection - Preferred for INST-MFA):

    • Prepare a "feed" syringe with 100% [U-13C]xylose at high concentration.

    • Simultaneously stop the unlabeled feed and inject the tracer to match the current reactor concentration.

    • Note: This creates a step-change in enrichment (e.g., 0% to 50% or 100%) which is the input function for the ODE model.

Phase 3: Rapid Sampling & Quenching (The Critical Path)

The turnover of the PPP pool (Xu5P, S7P) is on the order of seconds.

  • Preparation: Prepare tubes with 60% Methanol buffered with 10mM Ammonium Acetate , pre-chilled to -40°C .

  • Sampling Schedule:

    • t = -1 min: Unlabeled control (Natural abundance baseline).

    • t = 0: Tracer injection.

    • t = 5s, 10s, 20s, 40s: Capture fast PPP dynamics.

    • t = 1 min, 2 min, 5 min, 10 min: Capture TCA cycle and amino acid turnover.

    • t = 60 min: Isotopic steady state reference.

  • Execution: Rapidly withdraw 1-2 mL of broth and inject immediately (within 1 second) into the cold methanol (ratio 1:4 sample:methanol).

  • Separation: Centrifuge at -10°C, 4000g for 5 mins. Discard supernatant (unless analyzing extracellulars).

Phase 4: Extraction & Analytics
  • Extraction: Resuspend pellet in boiling ethanol (75%) or cold chloroform:methanol:water (2:2:1) depending on metabolite stability.[4]

  • LC-MS/MS: Use an Orbitrap (high res) or Triple Quad (MRM).

    • Target: Sugar phosphates (G6P, F6P, S7P, Xu5P) and organic acids.

    • Method: Ion-pairing LC (e.g., Tributylamine) is often required to retain phosphorylated PPP intermediates.

Data Analysis & Modeling (Self-Validating System)

The raw data (Mass Isotopomer Distributions - MIDs) must be processed to derive fluxes.[2]

Quality Control
  • Energy Charge Check: Calculate

    
    . If < 0.8, quenching was too slow, and ATP hydrolysis occurred.
    
  • Symmetry Check: In the PPP, the labeling of specific fragments should match theoretical predictions based on transketolase reversibility.

Computational Modeling (INCA/13CFLUX2)

INST-MFA requires solving Ordinary Differential Equations (ODEs) rather than linear algebra.

  • Network Definition: Define the atom mapping (carbon transitions) for Xylose -> PPP -> Glycolysis -> TCA.

  • Input: The step-change function of Xylose labeling.

  • Fitting: The software minimizes the Sum of Squared Residuals (SSR) between simulated and measured MIDs over time.

    • Software:INCA (Isotopomer Network Compartmental Analysis) is currently the industry standard for INST-MFA due to its robust ODE solvers [1].

References

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link

  • Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering. Link

  • Nöh, K., et al. (2007). Metabolic flux analysis at ultra short time scale: Isotopically non-stationary 13C labeling experiments. Journal of Biotechnology. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain. Biotechnology and Bioengineering.[5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving ¹³C-Xylose NMR Signal Overlap in Complex Biological Extracts

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of ¹³C-xylose Nuclear Magnetic Resonance (NMR) signal overlap in com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of ¹³C-xylose Nuclear Magnetic Resonance (NMR) signal overlap in complex biological extracts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the resolution and interpretation of your NMR data. Our approach is grounded in years of field experience and a commitment to scientific rigor, aiming to empower you with the knowledge to make informed experimental choices.

The Challenge: Unraveling Complexity

Analyzing ¹³C-labeled xylose in biological matrices such as cell lysates, tissue extracts, or biofluids presents a significant analytical hurdle.[1] The inherent complexity of these samples, containing a multitude of metabolites, often leads to severe signal overlap in the ¹³C NMR spectrum.[1][2] This spectral congestion can obscure the signals of interest, making accurate identification and quantification of xylose and its metabolites a formidable task.[1][3] This guide will walk you through a systematic approach to mitigate these challenges, from sample preparation to advanced spectral analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of ¹³C-xylose in biological extracts. Each question is followed by a detailed explanation and actionable recommendations.

Sample Preparation

Q1: My baseline is distorted and my peaks are broad. What are the likely causes and how can I fix this?

A: A distorted baseline and broad peaks are often indicative of suboptimal sample preparation. Several factors can contribute to this:

  • Particulate Matter: Suspended solids in your sample will disrupt the magnetic field homogeneity, leading to broad lines and poor spectral quality.[4]

    • Solution: Always filter your sample through a small, tightly packed glass wool plug in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: The presence of paramagnetic ions (e.g., Mn²⁺, Fe³⁺, Cu²⁺) can cause significant line broadening.

    • Solution: Add a chelating agent like EDTA to your buffer to sequester paramagnetic ions.

  • High Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader lines.[5]

    • Solution: While a higher concentration is generally better for ¹³C NMR due to its low sensitivity, there's a trade-off.[5] If you observe significant line broadening, try diluting your sample. For ¹³C experiments, aim for the highest concentration that doesn't compromise spectral resolution.[6]

  • Improper Shimming: Poor shimming of the magnetic field will result in broad and asymmetric peak shapes.

    • Solution: Ensure the sample volume is appropriate for your NMR tube (typically 0.6-0.7 mL for a standard 5 mm tube) to facilitate proper shimming.[4] Modern spectrometers have automated shimming routines that are usually effective, but manual shimming may be necessary for challenging samples.

Q2: I'm seeing unexpected peaks in my spectrum. How can I identify and minimize contamination?

A: Contaminant signals can arise from various sources. A systematic approach is key to identifying and eliminating them.

  • Solvent Impurities: Deuterated solvents can contain residual protonated solvent or other impurities.

    • Solution: Use high-purity deuterated solvents from reputable suppliers. Always check the solvent's specification sheet for impurity levels.

  • Dirty NMR Tubes: Reusing NMR tubes without proper cleaning can introduce contaminants from previous samples.

    • Solution: Implement a rigorous tube cleaning protocol. Rinse tubes with an appropriate solvent (e.g., acetone) and dry them thoroughly with a stream of dry nitrogen or air. Avoid using hot ovens for drying as this can leave residual solvent vapors.

  • Leaching from Plasticware: Plastic tubes or pipette tips can leach plasticizers or other chemicals into your sample.

    • Solution: Whenever possible, use glass or polypropylene labware. If you must use other plastics, perform a blank extraction to check for leachable impurities.

NMR Data Acquisition

Q3: The xylose signals are very weak and buried in the noise. How can I improve my signal-to-noise ratio (S/N)?

A: The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus make it inherently less sensitive than ¹H.[7] Here are several strategies to boost your S/N:

  • Increase the Number of Scans: The S/N increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Be mindful that this comes at the cost of longer experiment times.

  • Use a Cryoprobe: If available, a cryogenic probe can significantly enhance sensitivity, by a factor of 3-4 or more, by reducing thermal noise in the detection coil.[8]

  • Optimize Acquisition Parameters:

    • Pulse Angle: Use an Ernst angle pulse for optimal sensitivity.

    • Recycle Delay (d1): Ensure the recycle delay is sufficiently long (typically 3-5 times the longest T1 relaxation time) to allow for full magnetization recovery between scans.

  • Isotopic Enrichment: Using ¹³C-labeled xylose is the most effective way to dramatically increase the signal intensity and is often essential for tracking its metabolic fate.[9][10]

Q4: Even with good S/N, my ¹³C-xylose signals are overlapping with other metabolite signals. What NMR experiments can I use to resolve this?

A: When 1D ¹³C NMR spectra are too crowded, multidimensional NMR techniques are powerful tools for resolving overlapping signals by spreading them into a second (or even third) dimension.[11][12]

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This is often the first choice for resolving overlap in ¹³C spectra.[3][12] It correlates each ¹³C nucleus with its directly attached proton(s). Since proton chemical shifts are more dispersed than carbon shifts for sugars, this experiment effectively separates overlapping carbon signals based on the chemical shift of their attached protons.[13]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds away. It is invaluable for assigning quaternary carbons and for linking different spin systems together, which is crucial for structural elucidation.

  • 2D Total Correlation Spectroscopy (TOCSY): A homonuclear ¹H experiment that can indirectly provide information about connected carbons. By identifying all protons within a spin system (i.e., a single sugar unit), you can then use an HSQC to assign the corresponding carbons.[12][14] An HSQC-TOCSY experiment combines these, correlating a proton with all other protons in its spin system and their attached carbons.[15][16]

  • Pure Shift NMR: These advanced 1D techniques aim to collapse proton multiplets into singlets, thereby significantly reducing overlap in the proton dimension.[3][7] This can be particularly useful for simplifying crowded regions of the spectrum.

Experimental Protocols & Workflows

Workflow for Resolving ¹³C-Xylose Signal Overlap

The following diagram outlines a decision-making workflow to guide you from initial sample analysis to the selection of appropriate advanced NMR experiments.

Resolving_Signal_Overlap cluster_prep Sample Preparation & Initial Analysis cluster_eval Spectral Evaluation cluster_resolve Resolution Strategies Start Start with Complex Biological Extract Prep Optimized Sample Preparation (Filtration, pH control, Chelation) Start->Prep Acquire1D Acquire 1D ¹³C NMR Spectrum Prep->Acquire1D Eval Evaluate 1D Spectrum for Signal Overlap Acquire1D->Eval NoOverlap Sufficient Resolution: Proceed with Quantification Eval->NoOverlap No Overlap Significant Overlap Detected Eval->Overlap Yes TwoD_NMR Perform 2D NMR Experiments (HSQC, HMBC, TOCSY) Overlap->TwoD_NMR Advanced1D Consider Advanced 1D Methods (Pure Shift NMR) Overlap->Advanced1D Computational Utilize Computational Deconvolution Overlap->Computational FinalAnalysis Assign Resonances & Quantify TwoD_NMR->FinalAnalysis Advanced1D->FinalAnalysis Computational->FinalAnalysis

Caption: A workflow for addressing ¹³C-xylose NMR signal overlap.

Advanced Topics

Computational Deconvolution

In cases of extreme spectral overlap that cannot be fully resolved by experimental techniques, computational deconvolution methods can be a powerful tool.[2] These algorithms use mathematical approaches to separate overlapping signals into their individual components.

  • Global Spectral Deconvolution (GSD): This approach, available in software like Mnova, can effectively fit and integrate overlapping peaks.[3]

  • Bayesian Deconvolution: Newer methods, such as unidecNMR, employ Bayesian algorithms to separate signals and can be applied to 1-4D NMR data.[17]

  • Hamiltonian Monte Carlo Markov Chain (HMCMC): This statistical modeling approach can fit predicted NMR spectra to experimental data from complex mixtures, enabling the deconvolution of signals without requiring pure reference spectra.[18][19][20]

The Influence of pH and Solvent

It is crucial to recognize that the chemical shifts of carbohydrate carbons are sensitive to their environment.

  • pH: Changes in pH can alter the protonation state of nearby functional groups, which in turn can influence the chemical shifts of xylose carbons.[9][10][21] Therefore, maintaining a consistent and known pH using a buffer is critical for reproducibility.[22]

  • Solvent: The choice of solvent can also affect chemical shifts due to varying solute-solvent interactions.[23] For biological samples, D₂O is the most common solvent.

Data Presentation: Comparison of NMR Techniques
Technique Dimensionality Primary Application Resolution Sensitivity Experiment Time
¹³C NMR 1DDirect detection of carbon signalsLow to ModerateLowShort to Moderate
HSQC 2DCorrelates ¹³C with directly attached ¹HHighModerateModerate
HMBC 2DCorrelates ¹³C with ¹H over 2-3 bondsHighModerateModerate to Long
TOCSY 2DCorrelates all ¹H in a spin systemHigh (in ¹H)HighModerate
Pure Shift 1DSimplifies ¹H spectra by removing J-couplingHigh (in ¹H)ModerateShort to Moderate

References

  • Tackling the Peak Overlap Issue in NMR Metabolomic Studies. CONICET. Available from: [Link]

  • Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. Available from: [Link]

  • UnidecNMR: a new method for automatic NMR peak detection in 1–4 dimensions. University of Oxford. Available from: [Link]

  • Reducing signal interference in complex NMR spectra. SLU Publication Database. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. ACS Publications. Available from: [Link]

  • An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. MDPI. Available from: [Link]

  • NMR Based Methods for Metabolites Analysis. National Institutes of Health. Available from: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Available from: [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. The Persson Group. Available from: [Link]

  • NMR Spectroscopy for Metabolomics Research. National Institutes of Health. Available from: [Link]

  • NMR Sample Preparation. University of Leicester. Available from: [Link]

  • Sample Preparation and Positioning. University of California, Riverside. Available from: [Link]

  • NMR sample preparation. University of Ottawa. Available from: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. Indian Institute of Science Education and Research, Pune. Available from: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Publications. Available from: [Link]

  • What is the best 2D NMR technique that is useful to differentiate the 2' and3'- substituted OH's on ribose sugar?. ResearchGate. Available from: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Wiley Online Library. Available from: [Link]

  • Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. Available from: [Link]

  • Advances in NMR-based biofluid analysis and metabolite profiling. National Institutes of Health. Available from: [Link]

  • GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv. Available from: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Sucrose 2D NMR Spectra. University of Southampton. Available from: [Link]

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Università degli Studi di Napoli Federico II. Available from: [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Royal Society of Chemistry. Available from: [Link]

  • High resolution 13C-n.m.r. spectroscopy of 'mixed linkage' xylans. PubMed. Available from: [Link]

  • Carbohydrate Analysis. University of Georgia. Available from: [Link]

  • Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. Available from: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. University of Leicester. Available from: [Link]

  • Effect of pH on the Maillard reaction of [13C5]xylose, cysteine, and thiamin. PubMed. Available from: [Link]

  • Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks. National Institutes of Health. Available from: [Link]

  • 13C Chemical Shift Reference. National Center for In Vivo Metabolism. Available from: [Link]

  • Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. ACS Publications. Available from: [Link]

  • Effect of pH on the chemical shifts of the 13C-NMR signals from the... ResearchGate. Available from: [Link]

  • 13C-n.m.r. spectra of xylo-oligosaccharides and their application to the elucidation of xylan structures. ResearchGate. Available from: [Link]

  • Reducing signal interference in complex NMR spectra. SLU Publication Database. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low 13C Enrichment in Xylose Fermentation

Status: Operational Ticket Type: Advanced Metabolic Flux Analysis (MFA) Support Subject: Diagnosing and Resolving Low Isotopic Enrichment in Pentose-Fermenting Systems Introduction: The "Dilution" Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Metabolic Flux Analysis (MFA) Support Subject: Diagnosing and Resolving Low Isotopic Enrichment in Pentose-Fermenting Systems

Introduction: The "Dilution" Paradox

Welcome to the Technical Support Center. You are likely here because your Mass Spectrometry (MS) or NMR data shows significantly lower fractional labeling (enrichment) in intracellular metabolites than your experimental design predicted. In xylose fermentation—particularly with engineered S. cerevisiae or E. coli—this is rarely a machine error. It is almost always a physiological or experimental design issue.

When feeding 99% [1-13C]-xylose, researchers often expect ~99% enrichment in downstream pools. Finding only 60-80% enrichment indicates that unlabeled carbon (12C) is entering your metabolic network. This guide isolates the source of that 12C.

Module 1: The Input Error (Media & Substrate Purity)

Diagnosis: The most common cause of low enrichment is the unintentional introduction of unlabeled carbon sources via complex media components.

The "Yeast Extract" Trap

Many xylose fermentation protocols use YP (Yeast Extract/Peptone) to boost the slow growth rates associated with xylose utilization.

  • The Mechanism: Yeast extract contains abundant unlabeled amino acids (glutamate, aspartate, alanine).

  • The Consequence: The cell will always preferentially import pre-formed amino acids rather than synthesizing them de novo from your labeled xylose. This bypasses the central carbon metabolism (CCM), leaving your TCA cycle intermediates and proteinogenic amino acids with low labeling, even if xylose uptake is high.

Troubleshooting Protocol 1.1: Media Validation
ComponentRisk LevelAction
Yeast Extract / Peptone CRITICAL REMOVE. Switch to Defined Minimal Media (SD/YNB) with ammonium sulfate as the sole nitrogen source.
Inoculum Carryover HIGH If inoculating at high OD (e.g., OD > 1.0) to speed up fermentation, the initial biomass is 100% 12C. This 12C "dilutes" the pool as cells turnover. Wash inoculum 2x in PBS before pitching.
Acetate/Ethanol Impurity MEDIUM Check HPLC of your supernatant. If co-substrates exist, they will compete with xylose.
Visualizing the Dilution Effect

The following diagram illustrates how complex media bypasses the labeling process.

DilutionEffect cluster_input Input Sources cluster_cell Intracellular Metabolism LabeledXylose 99% 13C-Xylose (Substrate) CCM Central Carbon Metabolism (Glycolysis / PPP) LabeledXylose->CCM Slow Uptake YeastExtract Yeast Extract (Unlabeled Amino Acids) TCA TCA Cycle (a-KG, OAA) YeastExtract->TCA Anaplerotic Entry Biomass Biomass / Protein Pool (Measured Output) YeastExtract->Biomass Direct Incorporation (MAJOR DILUTION) CCM->TCA Labeled Flux TCA->Biomass De Novo Synthesis

Figure 1: The "Dilution Effect." Note how Yeast Extract (Red) bypasses the labeled Central Carbon Metabolism (Blue/Green), directly flooding the Biomass pool with unlabeled carbon.

Module 2: The Process Error (Physiology & Bottlenecks)

Diagnosis: If you are using minimal media and still see low enrichment, the issue is likely metabolic physiology . Xylose metabolism in engineered strains is often bottlenecked, leading to non-standard flux distributions.

Issue 2.1: The Non-Oxidative PPP Reversibility

Xylose enters via the Pentose Phosphate Pathway (PPP).[1] The non-oxidative branch (Transketolase/Transaldolase) is highly reversible.

  • The Symptom: "Scrambling" of the label. You expect specific mass isotopomers (e.g., M+1), but you see a smeared distribution of M+1, M+2, etc.

  • The Fix: This is not an "error" but a feature. You must account for high exchange fluxes in your metabolic model (e.g., INCA, 13C-Flux2). If you assume these reactions are unidirectional, your model will fail to fit the data.

Issue 2.2: Isotopic Non-Stationary State (The "Slow" Fermentation)

Xylose fermentation is often 5-10x slower than glucose.

  • The Problem: In standard Stationary MFA, we assume the isotopic label has reached equilibrium throughout the network. In slow-growing xylose cultures, large pools (like Glutamate or Trehalose) may take days to reach isotopic steady state.

  • The Consequence: If you sample too early, the enrichment appears "low" because the pool is still turnover-limited.

  • Solution: Perform a time-course experiment. If labeling increases between 24h and 48h, you are not at steady state. You must switch to INST-MFA (Isotopically Non-Stationary MFA) .

Troubleshooting Protocol 2.2: Checking for Steady State
  • Sample Collection: Take samples at 3 time points during the exponential phase (e.g., OD 0.5, 1.0, 1.5).

  • Analysis: Compare Mass Isotopomer Distributions (MIDs) of Glutamate and Alanine.

  • Decision Matrix:

    • MIDs identical across time points? -> Stationary MFA is valid.[2]

    • MIDs changing? -> INST-MFA is required.

Visualizing Xylose Bottlenecks

XylosePath cluster_legend Key Xylose_Ext Xylose (Ext) Xylulose Xylulose-5P Xylose_Ext->Xylulose XR/XDH or XI PPP_Rev Transketolase (Reversible Scrambling) Xylulose->PPP_Rev High Exchange GAP GAP / F6P (Glycolysis) Pyruvate Pyruvate GAP->Pyruvate Limited Flux Ethanol Ethanol Pyruvate->Ethanol Fermentation PPP_Rev->GAP Non-Ox PPP Bottleneck Lower Glycolysis Bottleneck legend Red Diamond = Common Bottleneck/Issue

Figure 2: Xylose Metabolic Flow. Note the reversible scrambling in the PPP and the common bottleneck at Lower Glycolysis, which can delay isotopic equilibration.

Module 3: Analytical Integrity (Sampling & Quenching)

Diagnosis: If the biology is sound, the error may lie in how you stopped the biology.

The "Leaky" Quench

Metabolism turnover times are in the order of seconds. If you centrifuge your cells at room temperature to remove the supernatant, the cells will react to the changing environment (oxygen stress, nutrient depletion) within seconds, altering the metabolic pools.

Protocol 3.1: Validated Quenching for Xylose Cultures

Do not use filtration for intracellular metabolite analysis unless strictly validated.

  • Preparation: Prepare a quenching solution of 60% Methanol / 40% Water buffered with 10mM Ammonium Acetate, pre-chilled to -40°C .

  • Sampling: Rapidly inject culture broth (e.g., 1 mL) directly into the quenching solution (4 mL). The ratio should be at least 1:4.

  • Temperature: Ensure the mixture temperature drops below -20°C immediately.

  • Separation: Centrifuge at -20°C (if possible) or very rapidly at 4°C.

  • Why this matters: This prevents "sampling induced" metabolic shifts which can distort the apparent enrichment of highly active pools like Pyruvate and PEP.

FAQ: Rapid Fire Troubleshooting

Q: I am using [1-13C]xylose, but my Ethanol is almost completely unlabeled. Why? A: Check your pathway. In the non-oxidative PPP, C1 of xylose can be lost as CO2 or scrambled depending on the Transketolase activity. However, if Ethanol is completely unlabeled, you likely have significant Trehalose or Glycogen mobilization . Yeast store carbohydrates during stress; if your xylose fermentation is stressful, they may burn stored (unlabeled) glycogen instead of the xylose.

Q: My mass isotopomer distribution (MID) has negative values after correction. A: This is a mathematical artifact from the Natural Abundance Correction matrix. It usually means your raw intensity for the M+0 (unlabeled) peak was overestimated due to background noise or a co-eluting contaminant. Re-integrate the peak manually in your MS software.

Q: Can I use 100% labeled xylose to fix the low signal? A: Yes, using [U-13C]xylose (Universally labeled) is the "nuclear option." If you still see M+0 peaks with [U-13C]xylose, you have definitive proof of external contamination (media) or internal dilution (autophagy/storage turnover).

References

  • Antoniewicz, M. R. (2015).[3] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology for Biofuels. Link

  • Wiechert, W., & Nöh, K. (2013). Isotopically non-stationary metabolic flux analysis: complex life in transient times. Current Opinion in Biotechnology. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

  • Jazmin, L. J., & Young, J. D. (2013). Isotopically Nonstationary 13C Metabolic Flux Analysis. Methods in Molecular Biology. Link

Sources

Troubleshooting

Technical Support Center: Identifying Metabolic Bottlenecks in Xylose Glycolysis via ¹³C Labeling

Welcome to the technical support center for ¹³C-based metabolic flux analysis (MFA) of xylose metabolism. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹³C-based metabolic flux analysis (MFA) of xylose metabolism. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope tracers to quantitatively map carbon flow and pinpoint enzymatic or regulatory hurdles in engineered xylose utilization pathways. Here, we synthesize field-proven insights with foundational scientific principles to help you navigate the complexities of your experiments, from design to data interpretation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong conceptual framework for your ¹³C labeling experiments.

Q1: What is the primary metabolic route for xylose in most engineered microorganisms like Saccharomyces cerevisiae?

A1: In most engineered microbes, D-xylose is not metabolized by the canonical glycolysis pathway directly. Instead, it is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (X5P).[1][2] X5P is a key intermediate of the Pentose Phosphate Pathway (PPP).[3][4] From the PPP, carbon can be channeled into glycolysis as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[5] Therefore, identifying bottlenecks requires a careful analysis of fluxes through both the PPP and upper glycolysis.[6]

Q2: Why is cofactor imbalance a frequently cited problem in xylose metabolism, and how does it impact flux?

A2: The issue of cofactor imbalance is most prominent in organisms engineered with the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway.[7][8] XR often preferentially uses NADPH to reduce xylose to xylitol, while XDH exclusively uses NAD⁺ to oxidize xylitol to xylulose.[7][9] This disparity can lead to an intracellular deficit of NAD⁺ and a surplus of NADH, which can inhibit key glycolytic enzymes (like glyceraldehyde-3-phosphate dehydrogenase) and lead to the excretion of xylitol, representing a significant loss of carbon flux towards the desired product.[7][10] This redox imbalance is a classic metabolic bottleneck.[11]

Q3: What is "isotopic steady state," and why is it critical for this analysis?

A3: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[12] Reaching this state is a prerequisite for most standard ¹³C-MFA models, as it allows the measured labeling patterns of downstream products (like protein-bound amino acids) to accurately reflect the relative fluxes through the metabolic network.[13] Failure to achieve or confirm isotopic steady state can lead to inaccurate flux calculations.[14] For pathways that are slow to label, isotopically non-stationary MFA (INST-MFA) is a more advanced alternative.[15]

Q4: Which ¹³C-labeled xylose tracer is best for identifying bottlenecks in the PPP and its connection to glycolysis?

A4: The choice of tracer is critical for maximizing the information obtained from an experiment.[16] While various tracers can be used, [1-¹³C]xylose or [2-¹³C]xylose are excellent choices. For instance, the ¹³C from [1-¹³C]xylose is released as ¹³CO₂ if the carbon enters the oxidative branch of the PPP. The remaining label is transferred through the non-oxidative PPP, allowing for the resolution of fluxes between the PPP and glycolysis.[17] Alternatively, specifically designed tracers like [U-¹³C]xylose (uniformly labeled) can provide a comprehensive overview of carbon distribution throughout the central metabolism.[18]

Experimental Workflow and Protocols

A successful ¹³C-MFA experiment is built on a foundation of meticulous planning and execution. This section provides a validated, step-by-step workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Experimental Design (Tracer Selection, Culture Conditions) B Pre-culture Preparation (Defined Minimal Medium) A->B C Switch to ¹³C-labeled Medium (Mid-exponential Phase) B->C D Time-course Sampling (Verify Isotopic Steady State) C->D E Rapid Quenching (e.g., Cold Methanol) D->E F Metabolite Extraction & Cell Lysis E->F G Sample Derivatization (for GC-MS) F->G H LC-MS or GC-MS Analysis (Measure Mass Isotopomers) G->H I Data Processing (Natural Abundance Correction) H->I J Flux Calculation (e.g., INCA, OpenFLUX) I->J K Bottleneck Identification J->K

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Protocol 1: Rapid Quenching and Metabolite Extraction

Rationale: The rapid turnover of central metabolites (e.g., ATP turnover can be <1-2 seconds) necessitates the immediate cessation of all enzymatic activity to capture an accurate snapshot of the metabolic state.[19] Cold methanol quenching is a widely used and effective method for microbial cultures.[20]

Step-by-Step Methodology:

  • Prepare Quenching Solution: Pre-chill a 60% methanol solution (v/v, aqueous) containing 0.85% (w/v) ammonium bicarbonate (AMBIC) to -40°C.[19] The AMBIC helps to buffer the solution and maintain cell integrity.

  • Sampling: Withdraw a defined volume of cell culture (e.g., 1 mL) from your bioreactor at your desired time point.

  • Quenching: Immediately dispense the cell suspension into 5 volumes of the pre-chilled quenching solution.[19] This rapid temperature drop and introduction of methanol halts metabolism.

  • Cell Pellet Collection: Centrifuge the quenched cell suspension at a low temperature (e.g., 1,000 x g for 1 minute at -9°C) to pellet the cells.[19]

  • Extraction: Discard the supernatant. Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol) and incubate at a low temperature with agitation to lyse the cells and solubilize intracellular metabolites.

  • Clarification: Centrifuge at high speed (e.g., >14,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Sample Storage: Collect the supernatant containing the metabolites and store it at -80°C until analysis.

Troubleshooting Guides

Q: My fractional labeling in downstream metabolites (e.g., glycolytic intermediates) is much lower than expected. What are the likely causes?

A: This is a common issue that typically points to one of three problems:

  • Possible Cause 1: Incomplete Tracer Equilibration. The cells may not have reached an isotopic steady state by the time of sampling.[2]

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Collect samples at multiple time points after introducing the ¹³C tracer. Analyze the isotopic enrichment of a key downstream metabolite (like alanine or valine, derived from pyruvate). You should see the enrichment plateau, indicating steady state.[2]

      • Ensure Consistent Culture Conditions: Verify that cell growth is in the mid-exponential phase and that culture conditions (pH, temperature, aeration) are stable, as these affect metabolic rates.[2]

  • Possible Cause 2: Dilution from Unlabeled Sources. The ¹³C-labeled xylose is being diluted by unlabeled carbon sources.

    • Troubleshooting Steps:

      • Review Media Composition: Ensure your defined minimal medium does not contain alternative carbon sources (e.g., yeast extract, peptone, certain amino acids) that could enter central carbon metabolism.[2]

      • Consider Intracellular Stores: Organisms like yeast can store carbon as glycogen or trehalose. Pre-culturing in unlabeled xylose can help ensure these stores are turned over before introducing the tracer.

  • Possible Cause 3: A Major Upstream Bottleneck. There may be a severe bottleneck preventing the carbon from flowing from xylose into the PPP and glycolysis.

    • Troubleshooting Steps:

      • Check Xylose Uptake: Analyze the supernatant to confirm that xylose is being consumed from the medium. Poor transport is a known bottleneck.[21][22]

      • Analyze Early Pathway Intermediates: If possible, quantify the labeling of xylulose-5-phosphate (X5P). High enrichment in X5P with low enrichment in F6P or G3P strongly points to a bottleneck in the non-oxidative PPP (e.g., at the transketolase or transaldolase steps).[6][22]

Q: My mass spectrometry data shows poor peak shape and high variance between replicates. How can I improve data quality?

A: High-quality mass spectrometry data is essential for accurate flux calculations.[23] Poor data quality often stems from sample preparation or the analytical method itself.

  • Troubleshooting Steps:

    • Optimize Metabolite Derivatization (for GC-MS): Incomplete derivatization is a common source of variability. Ensure your derivatization reaction (e.g., silylation) goes to completion by optimizing reaction time, temperature, and reagent concentration.

    • Verify Instrument Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish between different isotopologues, especially for larger metabolites where natural abundance contributes significantly to the signal.[24][25]

    • Implement an Internal Standard: The use of a uniformly ¹³C-labeled cell extract as an internal standard can help correct for variations during sample preparation and instrument analysis.[26]

    • Correct for Natural Abundance: Always correct your raw mass isotopomer distributions for the natural abundance of ¹³C and other heavy isotopes.[2][25] Failure to do so will lead to an overestimation of label incorporation. Software packages like INCA can automate this correction.[15][27]

Q: The flux-fitting algorithm fails to converge, or the residuals are very high. What does this mean?

A: This indicates a significant discrepancy between your experimental data and what your metabolic model predicts.

  • Troubleshooting Steps:

    • Re-examine Your Metabolic Model: The model may be incomplete. Are you missing a key pathway? For example, some organisms might utilize an alternative route like the phosphoketolase pathway.[17] Is the reversibility of reactions (e.g., in the non-oxidative PPP) correctly defined?[13]

    • Check for Compartmentation: In eukaryotes, metabolism is compartmentalized (e.g., cytosol vs. mitochondria). A single-compartment model may be insufficient. Your data might be indicating that distinct metabolic pools are not being accounted for.

    • Scrutinize Extracellular Rates: 13C-MFA relies on accurate measurements of substrate uptake and product secretion rates. Verify your HPLC or other external measurements, as errors here will prevent the model from converging on a valid solution.

    • Assess Data Quality: As mentioned previously, high noise or systematic errors in your MS data can make it impossible to find a good fit. Re-evaluate your analytical quality control.

Data Interpretation: Pinpointing the Bottleneck

The distribution of ¹³C atoms across the carbon backbone of metabolites provides a detailed signature of pathway activity. A bottleneck will cause an accumulation of labeled intermediates upstream of the blockage and a corresponding depletion of the label downstream.

G Xylose Xylose (e.g., [1-¹³C]Xylose) X5P Xylulose-5-P Xylose->X5P XR/XDH or XI R5P Ribose-5-P X5P->R5P F6P Fructose-6-P X5P->F6P TKL G3P Glyceraldehyde-3-P X5P->G3P TKL S7P Sedoheptulose-7-P R5P->S7P TKL Biomass Biomass Precursors (e.g., Amino Acids) R5P->Biomass E4P Erythrose-4-P S7P->E4P TAL S7P->F6P TAL E4P->F6P TKL E4P->Biomass F6P->G3P Upper Glycolysis PYR Pyruvate G3P->PYR PYR->Biomass Ethanol Ethanol PYR->Ethanol BN1 Transketolase (TKL) BN2 Transaldolase (TAL) BN3 Lower Glycolysis (e.g., PYK)

Caption: Carbon flow from xylose through the PPP and glycolysis with potential bottlenecks.

Table 1: Interpreting Mass Isotopomer Distributions (MIDs) to Identify Bottlenecks
Observed Labeling Pattern Key Metabolites to Analyze Inferred Bottleneck Location Rationale & Explanation
High M+n in X5P; Low M+n in F6P, G3P, PYRXylulose-5-P (X5P), Fructose-6-P (F6P), Pyruvate (PYR)Non-oxidative PPP (Transketolase/Transaldolase) The ¹³C label successfully enters the PPP but is not efficiently transferred into glycolytic intermediates. This points to insufficient activity of the enzymes that link the two pathways.[6][22]
Low M+n in all measured intracellular metabolitesExtracellular Xylose, Intracellular X5PXylose Transport or Initial Conversion The organism is failing to either import xylose from the medium or convert it to X5P. This is a common issue in engineered strains.[21][28]
High M+n in F6P, G3P; Low M+n in PYR, AlanineF6P, G3P, Phosphoenolpyruvate (PEP), Pyruvate (PYR)Lower Glycolysis (e.g., Pyruvate Kinase) Carbon flows efficiently through the PPP and upper glycolysis, but accumulates before pyruvate. This can be caused by low expression or allosteric inhibition of lower glycolytic enzymes.[26]
Accumulation of labeled xylitol in the mediumExtracellular XylitolCofactor Imbalance (XDH Step) The NADPH-dependent reduction of xylose outpaces the NAD⁺-dependent oxidation of xylitol, leading to the excretion of the intermediate. This is a hallmark of the XR/XDH pathway bottleneck.[7][9]
References
  • Wahrheit, J., & Heinzle, E. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in Molecular Biology.
  • Parachin, N. S., & Gorwa-Grauslund, M. F. (2016). Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. PMC.
  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics.
  • Papini, M., et al. (2012). Limitations in Xylose-Fermenting Saccharomyces cerevisiae, Made Evident through Comprehensive Metabolite Profiling and Thermodynamic Analysis. Applied and Environmental Microbiology.
  • Parachin, N. S., & Gorwa-Grauslund, M. F. (2016). Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. ResearchGate.
  • BenchChem. (2025). A Beginner's Guide to Xylose-4-13C in Metabolic Flux Analysis. BenchChem.
  • Feng, K., et al. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PMC.
  • Ellis, L. B., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC.
  • da-Silva, C. V., et al. (2018). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PMC.
  • BenchChem. (2025). How to correct for natural 13C abundance in Xylose-4-13C experiments. BenchChem.
  • Creative Biolabs. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Creative Biolabs.
  • Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry.
  • Vanderbilt University. (2014). MFA Suite™. Vanderbilt University.
  • Yale University. Metabolic flux and enrichment studies using MIMOSA. Yale Research.
  • Waters Corporation. Automating Metabolic Flux Analysis with Symphony and Polly. Waters Corporation.
  • Sriram, G. (2018). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC.
  • Liu, Z., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology.
  • de Farias, F. P., et al. (2022). Exploring xylose metabolism in non-conventional yeasts: kinetic characterization and product accumulation under different aeration conditions. PMC.
  • Wikipedia. (2023). Xylose metabolism. Wikipedia.
  • Parachin, N. S., & Gorwa-Grauslund, M. F. (2016). Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. MDPI.
  • Nocon, J., et al. (2006). Experimental Design Principles for Isotopically Instationary 13C Labeling Experiments. Biotechnology and Bioengineering.
  • Creative Proteomics. Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
  • Wikipedia. (2023). Pentose phosphate pathway. Wikipedia.
  • Gu, Y., et al. (2014). Confirmation and Elimination of Xylose Metabolism Bottlenecks in Glucose Phosphoenolpyruvate-Dependent Phosphotransferase System-Deficient Clostridium acetobutylicum for Simultaneous Utilization of Glucose, Xylose, and Arabinose. PMC.
  • Kruckeberg, A. L., & Heinisch, J. J. (2021). The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis. MDPI.
  • Leighty, R. W., & Antoniewicz, M. R. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. PMC.
  • Xiong, M., et al. (2021). Minimize the Xylitol Production in Saccharomyces cerevisiae by Balancing the Xylose Redox Metabolic Pathway. Frontiers in Bioengineering and Biotechnology.
  • Blank, L. M., & Ebert, B. E. (2017). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications.
  • UTMB. Glycolysis / Pentose Phosphate Pathway. UTMB.
  • Ha, S. J., et al. (2013). Fermentation of Xylose Causes Inefficient Metabolic State Due to Carbon/Energy Starvation and Reduced Glycolytic Flux in Recombinant Industrial Saccharomyces cerevisiae. PMC.
  • Schiweck, S., & Ederer, M. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.
  • Leighty, R. W., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing D-[UL-13C5]Xylose for Steady-State MFA

Mission Statement This guide addresses the technical challenges of using D-[UL-13C5]xylose (Uniformly Labeled) in metabolic flux analysis (MFA). Unlike glucose, xylose often acts as a secondary tracer (in mammalian syste...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

This guide addresses the technical challenges of using D-[UL-13C5]xylose (Uniformly Labeled) in metabolic flux analysis (MFA). Unlike glucose, xylose often acts as a secondary tracer (in mammalian systems) or an engineered substrate (in microbial systems), creating unique kinetic and transport hurdles. This document provides self-validating protocols to optimize tracer concentration without disrupting the metabolic steady state.

Module 1: Experimental Design & Concentration Optimization

The Core Challenge: In steady-state MFA, the tracer must be present in sufficient quantity to generate detectable mass isotopomer distributions (MIDs) but low enough to avoid perturbing the cell's physiology (e.g., osmotic stress or toxicity).

The "Tracer vs. Substrate" Distinction

Before optimizing, define your system's metabolic context. This dictates your starting concentration range.

ParameterScenario A: Mammalian/Tracer (e.g., CHO, HEK293)Scenario B: Microbial/Source (e.g., Engineered E. coli, Yeast)
Role of Xylose Probe for Pentose Phosphate Pathway (PPP) flux.[1]Sole or co-substrate for biomass/product formation.
Transport Mechanism Passive/Facilitated (often via GLUT transporters). High

(~20 mM).
Active or Facilitated (e.g., XylE, Gal2). Low to Medium

.
Starting Conc. 5 – 20 mM (0.75 – 3 g/L)10 – 50 g/L (Substrate inhibition dependent)
Labeling Strategy Tracer: 50:50 mix with unlabeled xylose is rarely used; usually added on top of glucose or substituted at low ratios.Source: Often 20:80 (Labeled:Unlabeled) to reduce cost while maintaining signal.
Protocol: The "Step-Up" Titration

Do not guess the concentration. Use this protocol to determine the Non-Perturbing Limit (NPL) .

  • Baseline Control: Cultivate cells in standard media (e.g., Glucose only). Record

    
     (growth rate).
    
  • Titration Panel: Set up 4 parallel micro-bioreactors with increasing xylose concentrations (e.g., 0, 5, 10, 20 mM for mammalian).

  • Validation Metric:

    • If

      
      , the concentration is toxic or inhibitory.
      
    • Target: The highest concentration where growth deviation is <5%.

Workflow Visualization: Optimization Logic

The following diagram illustrates the decision matrix for selecting the optimal concentration.

OptimizationWorkflow Start Start: Define Metabolic Context (Tracer vs. Source) EstKm Estimate Km from Literature (e.g., ~20mM for CHO) Start->EstKm Pilot Run Pilot Titration (0.5x, 1x, 2x Km) EstKm->Pilot CheckGrowth Check Growth Rate (µ) Is µ > 95% of Control? Pilot->CheckGrowth Reduce Reduce Concentration (Toxicity/Osmotic Stress) CheckGrowth->Reduce No CheckSignal Check MS/NMR Signal Is Enrichment > 2%? CheckGrowth->CheckSignal Yes Reduce->Pilot Increase Increase Concentration (or % Label in Mix) CheckSignal->Increase No Finalize Finalize Concentration Proceed to Steady-State MFA CheckSignal->Finalize Yes Increase->Pilot

Caption: Iterative workflow for determining the Non-Perturbing Limit (NPL) of D-[UL-13C5]xylose while ensuring sufficient isotopic enrichment for detection.

Module 2: Troubleshooting Metabolic Perturbations

Issue: Users often report that adding labeled xylose alters the very fluxes they are trying to measure. Root Cause: Carbon Catabolite Repression (CCR) or transporter competition.

The Glucose Effect (CCR)

In many systems, glucose inhibits xylose transport. If you add D-[UL-13C5]xylose to a high-glucose medium, uptake may be negligible until glucose is depleted, leading to non-steady-state labeling (the "feast-famine" cycle).

Solution:

  • Co-feeding Strategy: Maintain glucose at low, steady concentrations (e.g., via fed-batch or chemostat) rather than a high initial bolus.

  • Ratio Check: Ensure the Xylose:Glucose ratio is constant throughout the sampling window.

Pathway Visualization: Xylose Entry & Label Distribution

Understanding where the label goes is crucial for troubleshooting low enrichment.

XylosePathway Xyl_Ext D-[UL-13C5]Xylose (Extracellular) Xyl_Int Xylose (Intracellular) Xyl_Ext->Xyl_Int Transport (Inhibited by Glucose) Xylu5P Xylulose-5-P (M+5) Xyl_Int->Xylu5P XI or XR/XDH PPP Non-Oxidative PPP (Transketolase/Transaldolase) Xylu5P->PPP F6P Fructose-6-P (Mixed Label) GAP GAP (Mixed Label) PPP->F6P Recycling to Glycolysis PPP->GAP

Caption: Entry of Uniformly Labeled Xylose into the Pentose Phosphate Pathway (PPP). Note that Glucose inhibition occurs at the transport step.

Module 3: Data Integrity & Analysis (FAQs)

Q1: My cell growth is normal, but I see almost no 13C enrichment in downstream metabolites. Why?

A: This is likely a Transport Limitation .

  • Diagnosis: Measure extracellular xylose concentration over time. If it remains constant, the cells are not taking it up.

  • Fix: In mammalian cells, xylose uptake is passive and slow. You may need to increase the external concentration to 20-30 mM to drive uptake, provided it doesn't cause osmotic stress. Alternatively, reduce the competing glucose concentration.

Q2: How long must I culture to reach "Isotopic Steady State"?

A: The "Golden Rule" is 5 residence times (or 5 cell doublings).

  • Calculation: If doubling time (

    
    ) is 24 hours, you must culture with the label for 
    
    
    
    hours.
  • Verification: Take samples at

    
    , 
    
    
    
    , and
    
    
    . If the Mass Isotopomer Distribution (MID) vectors are statistically identical (p > 0.05), you have reached steady state.
Q3: Why does D-[UL-13C5]xylose give a different fragment pattern than [1-13C]glucose?

A: D-[UL-13C5]xylose is Uniformly Labeled .

  • Mass Shift: The parent molecule shifts by +5 Da (M+5).

  • Fragmentation: Unlike position-specific labels, every carbon fragment derived solely from this xylose will be fully labeled.

  • Data Interpretation: If you see M+1 or M+2 isotopomers in downstream metabolites (like lactate or alanine), it indicates metabolic dilution (mixing with unlabeled carbon sources) or bond cleavage/rearrangement in the PPP (Transketolase reactions). This "scrambling" is actually the data richness used to calculate flux.

Q4: Can I use 100% D-[UL-13C5]xylose?

A: Yes, but it is often unnecessary and costly.

  • Recommendation: A 20:80 mixture (20% [UL-13C5] : 80% Unlabeled) is usually sufficient to determine fluxes.

  • Exception: If xylose is a minor tracer (<10% of total carbon uptake), use 100% labeled xylose to maximize the signal-to-noise ratio.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

  • Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism.[2][3][4] Current Opinion in Biotechnology.

  • Wiechert, W. (2001).[5] 13C Metabolic Flux Analysis. Metabolic Engineering.

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4][6][7][8][9][10][11] Nature Protocols.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Quantitative Metabolomics: The Case for D-[UL-13C5]xylose as an Internal Standard

This guide provides an in-depth, objective comparison of D-[UL-13C5]xylose as an internal standard for quantitative metabolomics, supported by experimental data and detailed protocols. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of D-[UL-13C5]xylose as an internal standard for quantitative metabolomics, supported by experimental data and detailed protocols. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the fundamental principles and causalities behind analytical choices, ensuring robust and reproducible results.

The Cornerstone of Quantification: Why Internal Standards are Non-Negotiable

In the landscape of quantitative mass spectrometry, particularly in complex biological matrices, the question is not if you need an internal standard (IS), but which one to choose. An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) aliquot before processing.[1] Its primary role is to correct for variations that are nearly impossible to eliminate entirely, including differences in sample extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement.[2][3]

The gold standard for quantification is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[3] A SIL-IS is the ideal mimic; it is chemically and physically identical to the analyte, ensuring it behaves the same way during sample preparation and chromatographic separation.[4] However, it is distinguishable by the mass spectrometer due to its mass difference.[4] By calculating the ratio of the analyte's peak area to the IS's peak area, we can effectively normalize for variability, leading to significantly improved accuracy and precision.[2]

Introducing D-[UL-13C5]xylose: Properties of an Ideal Internal Standard

D-Xylose is a five-carbon monosaccharide (pentose) central to various metabolic pathways, including the pentose phosphate pathway (PPP), and is a key component of hemicellulose.[5][6] Accurate quantification of xylose and its phosphorylated intermediates is critical for studies in biofuel development, microbial engineering, and clinical diagnostics.[6][7]

D-[UL-13C5]xylose is the uniformly labeled (UL) stable isotope form of D-xylose, where all five carbon atoms are replaced with the heavy isotope, ¹³C. This imparts a +5 Da mass shift compared to the native molecule, making it easily distinguishable in a mass spectrometer.[8]

Key Physicochemical Properties:

PropertyValueSource
Chemical Formula ¹³C₅H₁₀O₅[8]
Molecular Weight 155.09 g/mol [8]
Unlabeled MW 150.13 g/mol [9]
Mass Shift M+5[8]
Isotopic Purity Typically ≥98 atom % ¹³C[8]
Chemical Purity Typically ≥98-99%[8]

The complete labeling across the carbon backbone ensures the isotope is stable and will not be lost or exchanged during sample preparation or analysis, a critical feature for a reliable IS.[10]

Performance Comparison: D-[UL-¹³C₅]xylose vs. Other Alternatives

The most common alternative to ¹³C-labeling is deuterium (²H) labeling. While often less expensive, deuterated standards come with significant drawbacks that can compromise data quality.

Qualitative Comparison: ¹³C vs. Deuterium (²H) Labeling
FeatureD-[UL-¹³C₅]xylose (¹³C-labeled) Deuterated (²H) Standard Rationale & Expert Insight
Chromatographic Co-elution Identical. Co-elutes perfectly with unlabeled xylose.Potential for Shift. Often elutes slightly earlier than the unlabeled analyte.[11][12]The "isotope effect" is much more pronounced for deuterium due to the large relative mass difference between ¹H and ²H.[12] This can cause a chromatographic shift, violating a key assumption of internal standardization and leading to inaccurate correction for matrix effects that occur at a specific retention time. ¹³C-labeling has a negligible isotope effect.[12]
Isotopic Stability Completely Stable. The ¹³C-¹³C and ¹³C-¹²C bonds are stable under all analytical conditions.[10]Risk of H/D Exchange. Deuterium atoms, especially on hydroxyl (-OD) or amine (-ND) groups, can exchange with protons from the sample matrix or mobile phase.[10][11]Back-exchange of deuterium for hydrogen compromises the integrity of the standard, leading to an underestimation of the true IS concentration and, consequently, an overestimation of the analyte concentration. ¹³C labeling provides ultimate confidence in label stability.
MS Fragmentation Predictable. Fragmentation patterns are identical to the native analyte, just shifted by the mass of the labeled carbons.Can Alter Fragmentation. The presence of deuterium can sometimes alter fragmentation pathways.While often minor, this potential alteration can complicate MRM (Multiple Reaction Monitoring) transition selection and optimization.
Cost & Availability Higher Cost. Generally more expensive to synthesize.[1]Lower Cost. Often less expensive and more widely available.[1]While budget is a practical consideration, the higher initial cost of a ¹³C-labeled standard is frequently offset by reduced method development time, improved data reliability, and avoidance of troubleshooting related to isotopic instability.
Quantitative Performance Data

The following data is derived from a validated LC-MS/MS method for quantifying xylose in feline plasma, which utilized ¹³C-labeled internal standards for all analytes.[13] This provides a real-world example of the performance achievable with D-[UL-¹³C₅]xylose.

Validation ParameterPerformance Metric for XyloseInterpretation
Precision (Repeatability) RSD: 3.3 - 5.5%The Relative Standard Deviation (RSD) over three days was excellent, demonstrating high reproducibility of the measurement when corrected with the ¹³C-IS.[13]
Limit of Detection (LOD) 0.6 µg/mLThe method is sensitive enough to detect low concentrations of xylose in a complex biological matrix.[13]
Lower Limit of Quantification (LLOQ) 1.8 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy is well within physiologically relevant ranges.[13]

This data underscores the effectiveness of a ¹³C-labeled internal standard in achieving the precision and sensitivity required for rigorous bioanalytical studies.

Experimental Workflow & Protocol

This section details a representative workflow for the quantification of xylose in a biological plasma sample using D-[UL-¹³C₅]xylose and LC-MS/MS.

Workflow Overview Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plasma Sample (e.g., 50 µL) B 2. Add IS Working Solution (D-[UL-13C5]xylose) A->B Spiking C 3. Protein Precipitation (e.g., 200 µL cold Acetonitrile) B->C D 4. Vortex & Incubate C->D E 5. Centrifuge (to pellet protein) D->E F 6. Collect Supernatant E->F G 7. Dry Down (e.g., under N2 stream) F->G H 8. Reconstitute (in mobile phase) G->H I 9. Inject onto HILIC Column H->I J 10. MS Detection (MRM Mode) - Monitor Xylose transition - Monitor 13C5-Xylose transition I->J K 11. Integrate Peak Areas (Analyte & IS) J->K L 12. Calculate Peak Area Ratio (Analyte Area / IS Area) K->L M 13. Quantify Concentration (using calibration curve) L->M

Caption: A validated workflow for xylose quantification using a D-[UL-13C5]xylose internal standard.

Step-by-Step Protocol: Quantification of Xylose in Plasma

This protocol is adapted from validated methodologies and established best practices.[7][13]

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve D-xylose in deionized water.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve D-[UL-¹³C₅]xylose in deionized water.

  • IS Working Solution (e.g., 5 µg/mL): Dilute the IS Stock solution in a suitable solvent (e.g., 90% acetonitrile). Causality: The working solution concentration should be chosen to yield a robust signal in the MS without causing detector saturation.

2. Calibration Curve Preparation:

  • Perform serial dilutions of the Analyte Stock in a surrogate matrix (e.g., water or stripped plasma) to create a series of calibration standards (e.g., 8-10 points covering the expected concentration range).

  • Process these standards exactly like the unknown samples (i.e., spike with the IS Working Solution and perform the extraction).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution to every tube and briefly vortex. Causality: The IS must be added as early as possible to account for variability in all subsequent steps.[10]

  • Add 200 µL of ice-cold acetonitrile (ACN). Causality: ACN is an effective protein precipitating agent and is compatible with HILIC chromatography, which requires a high organic content for sample injection.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Dry the supernatant completely under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% ACN with 1 mM ammonium formate). Vortex to ensure full dissolution. Transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is essential for retaining highly polar sugars like xylose. An amino-propyl phase (e.g., Phenomenex Luna NH2, 150 x 2.0 mm) is a common and effective choice.[13][14] Causality: Reversed-phase C18 columns provide little to no retention for small sugars, which would elute in the void volume. HILIC operates with a high-organic mobile phase, establishing a water-enriched layer on the polar stationary phase that allows for partitioning and retention of polar analytes.[15][16]

  • Mobile Phase A: Deionized water with 1 mM ammonium formate.

  • Mobile Phase B: 90:10 Acetonitrile:Water with 1 mM ammonium formate.

  • Gradient: A typical gradient would start at a high percentage of B (e.g., 95%), holding for 1-2 minutes, then decreasing the percentage of B over several minutes to elute the analytes.

  • MS Detection: Operate in Negative Ion Electrospray (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.

    • Xylose Transition (Example): Q1: 149.0 m/z -> Q3: 89.0 m/z
    • D-[UL-¹³C₅]xylose Transition (Example): Q1: 154.0 m/z -> Q3: 93.0 m/z (Note: Specific MRM transitions must be optimized for your instrument.)

5. Data Analysis:

  • Integrate the chromatographic peaks for both the analyte and the internal standard transitions.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Determine the concentration of unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Conclusion: Ensuring Trustworthy Quantitative Data

In the pursuit of accurate and reproducible metabolomic data, the choice of internal standard is a critical decision point that dictates the quality of the final result. While other options exist, D-[UL-¹³C₅]xylose stands out as a superior choice for the quantification of its unlabeled counterpart. Its uniform ¹³C labeling ensures perfect co-elution and absolute isotopic stability, effectively negating variability from matrix effects and sample preparation—a feat that deuterated standards cannot always guarantee.[10][11]

By combining this ideal internal standard with a well-chosen analytical technique, such as HILIC-based LC-MS/MS, researchers can build self-validating systems that produce trustworthy, high-quality quantitative data. This guide provides the strategic rationale and a practical framework to empower scientists to move from raw data to meaningful biological insights with the highest degree of confidence.

References

  • Which internal standard? Deuterated or C13 enriched?. (2013, March 14). ResearchGate. [Link]

  • Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). PubMed. [Link]

  • Patterson, K., et al. (2024). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). Massey University. [Link]

  • Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PMC. [Link]

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. [Link]

  • Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). (2024, June 27). ResearchGate. [Link]

  • A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. (2023, May 11). Advanced Materials Technology. [Link]

  • Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the. SciSpace. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC. [Link]

  • Xylose. NIST WebBook. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry for Measuring ¹³C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. Springer Nature Experiments. [Link]

  • Serum xylose analysis by gas chromatography/mass spectrometry. PubMed. [Link]

  • Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020, December 19). LCGC International. [Link]

  • HILIC: The Pros and Cons. (2020, November 12). LCGC International. [Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns. [Link]

  • Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. MAC-MOD Analytical. [Link]

  • 13C Labeled internal standards. LIBIOS. [Link]

Sources

Comparative

Verifying Isotopic Steady State in Continuous Culture with 13C Xylose: A Comparative Guide

This guide provides a technical comparison of methods for verifying isotopic steady state (ISS) in continuous culture systems using 13C-labeled xylose. It is designed for researchers conducting Metabolic Flux Analysis (M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methods for verifying isotopic steady state (ISS) in continuous culture systems using 13C-labeled xylose. It is designed for researchers conducting Metabolic Flux Analysis (MFA) who require rigorous validation of their steady-state assumptions.[1]

Executive Summary

In steady-state 13C Metabolic Flux Analysis (13C-MFA), the assumption that all intracellular metabolite pools have reached isotopic equilibrium is non-negotiable.[1] While metabolic steady state (constant metabolite concentrations) is achieved relatively quickly in a chemostat, isotopic steady state (constant labeling enrichment) lags significantly behind, governed by the washout kinetics of the bioreactor and the turnover rates of intracellular pools.

When using 13C Xylose , this challenge is amplified. Unlike glucose, which feeds directly into glycolysis, xylose enters via the Pentose Phosphate Pathway (PPP). The high reversibility of non-oxidative PPP reactions can cause extensive isotopic scrambling, delaying the equilibration of downstream pools. This guide compares three primary methodologies for verifying ISS, recommending a hybrid approach for maximum data integrity.

Part 1: Comparative Analysis of Verification Methods

We evaluate three methods for determining when ISS has been reached.

Method A: Kinetic Prediction (The "Wash-In" Model)
  • Principle: Assumes the time to ISS is strictly a function of the chemostat's dilution rate (

    
    ). The labeled substrate "washes in" while the unlabeled biomass "washes out."
    
  • Formula:

    
    , where 
    
    
    
    (Residence Time).
  • Pros: Zero analytical cost; simple experimental planning.

  • Cons: High Risk. Fails to account for intracellular metabolic lags (e.g., slow turnover of macromolecules or large storage pools like glycogen/trehalose) which often retain unlabeled carbon long after the liquid phase is equilibrated.

Method B: Terminal Endpoint Replication (The "Snapshot" Check)
  • Principle: Sampling at two late time points (e.g.,

    
     and 
    
    
    
    ) and comparing the Mass Isotopomer Distributions (MIDs).
  • Pros: Moderate analytical cost; confirms stability at the end of the run.

  • Cons: Retrospective. If the points differ, the entire experiment is invalid and must be repeated. It offers no insight into when steady state was actually reached.

Method C: Dynamic Isotopic Monitoring (The Gold Standard)
  • Principle: Time-course sampling starting from the label switch until enrichment plateaus for all key metabolites.

  • Pros: Absolute Certainty. visualizes the kinetics of labeling; allows for "Isotopically Non-Stationary MFA" (INST-MFA) if steady state is never reached.

  • Cons: High analytical throughput required (LC/GC-MS).

Summary Comparison Table
FeatureMethod A: Kinetic PredictionMethod B: Endpoint ReplicationMethod C: Dynamic Monitoring
Scientific Rigor Low (Assumption-based)Medium (Verification-based)High (Empirical)
Analytical Burden NoneLow (2 samples/condition)High (5-7 samples/condition)
Risk of Data Loss CriticalModerateMinimal
Suitability for Xylose Poor (Ignores PPP lags)AcceptableRecommended
Detection of Artifacts NoneLimitedFull Resolution

Part 2: The 13C Xylose Challenge

Xylose metabolism introduces specific kinetic delays that render Method A (Prediction) unreliable.

  • PPP Reversibility: The transketolase and transaldolase reactions in the non-oxidative PPP are reversible. This creates a "cycle" where carbon back-fluxes, delaying the washout of unlabeled carbon.

  • TCA Cycle Hysteresis: In many engineered hosts (e.g., S. cerevisiae or E. coli), xylose utilization is slower than glucose. This reduces the flux into the TCA cycle, meaning amino acids derived from

    
    -ketoglutarate (Glutamate family) or oxaloacetate (Aspartate family) take significantly longer to reach ISS than glycolytic intermediates.
    

Key Insight: You cannot assume that because Pyruvate is at steady state, Citrate is also at steady state.

Part 3: Experimental Protocol (Dynamic Monitoring)

This protocol describes the Dynamic Monitoring workflow, ensuring self-validation of the system.

Phase 1: Chemostat Setup & Metabolic Steady State
  • Inoculation: Inoculate the bioreactor with the specific strain.

  • Batch Phase: Allow cells to grow in batch mode until the carbon source is depleted.

  • Continuous Phase: Activate the feed pump at a constant dilution rate (

    
    ), typically 
    
    
    
    for yeast or
    
    
    for bacteria.
  • Validation: Monitor off-gas (

    
    , 
    
    
    
    ) and biomass concentration (OD600).
    • Criterion: Signals must be constant (< 2% deviation) for at least 5 residence times (

      
      ).
      
Phase 2: The Isotopic Switch
  • Preparation: Prepare a "Label Feed" identical to the "Unlabeled Feed" but replacing natural xylose with [1,2-13C]Xylose or [U-13C]Xylose .

    • Note: Ensure the 13C source has the same purity and concentration to avoid perturbing metabolic steady state.

  • The Switch (

    
    ):  Rapidly switch the inlet tube from the Unlabeled Feed to the Label Feed.
    
    • Tip: Do not stop the pump. Use a T-connector and 3-way valve to switch feeds instantaneously without pressure drops.

Phase 3: Sampling & Quenching

Sampling Schedule: Calculate Residence Time (


). Sample at:
  • 
     (Baseline natural abundance)
    
  • 
     (Expected ISS)
    
  • 
     (Confirmation)
    

Procedure:

  • Rapid Withdrawal: Withdraw culture broth directly from the reactor vessel (not the waste line).

  • Quenching: Immediately (< 1 sec) mix broth with cold (-40°C) 60% Methanol .

    • Ratio: 1 volume broth : 4 volumes quenching solution.

    • Mechanism: Stops enzymatic activity instantly to preserve metabolic pool sizes.

  • Extraction: Centrifuge at -20°C. Extract pellet (intracellular) or supernatant (extracellular) depending on target.

  • Analysis: Analyze via GC-MS (for central carbon metabolites) or LC-MS/MS.

Part 4: Data Visualization & Decision Logic

To verify ISS, plot the Fractional Labeling (Sum of labeled isotopomers / Total pool) over time.

Workflow Diagram

The following diagram illustrates the decision logic for validating ISS using the Dynamic Monitoring approach.

ISS_Verification_Workflow Start Start: Metabolic Steady State (Constant OD, CO2) Switch Switch to 13C-Xylose Feed (t=0) Start->Switch Sampling Sample at t = 1, 2, 3, 4, 5, 6 Residence Times Switch->Sampling Analysis GC/LC-MS Analysis Calculate Fractional Labeling Sampling->Analysis Check1 Compare t(5τ) vs t(6τ) Is difference < Measurement Error? Analysis->Check1 Result_Yes Isotopic Steady State (ISS) CONFIRMED Check1->Result_Yes Yes Result_No ISS NOT Reached Check1->Result_No No Action_Check Check Slow Pools (TCA vs Glycolysis) Result_No->Action_Check Action_Extend Extend Experiment (Sample at 7τ, 8τ) Action_Check->Action_Extend If trend is asymptotic Action_INST Switch to Non-Stationary MFA (INST-MFA) Action_Check->Action_INST If trend is linear/erratic

Caption: Decision tree for verifying Isotopic Steady State (ISS). Blue nodes indicate state, Yellow indicates action, Red indicates decision points, Green indicates success.

Interpretation of Results
  • Glycolytic Intermediates (PEP, 3PG): Should reach ISS quickly (approx.

    
    ).[2]
    
  • TCA Intermediates (Citrate, Malate): Will lag. If these have not plateaued by

    
    , the system is not  in ISS.
    
  • Validation Criteria:

    • The slope of the enrichment curve between

      
       and 
      
      
      
      should be statistically indistinguishable from zero.
    • Standard Deviation between technical replicates should be < 2%.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Wiechert, W., & Nöh, K. (2005).[3] Isotopically non-stationary metabolic flux analysis: complex life in transient times. Current Opinion in Biotechnology. Link

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2][3][4][5][6][7][8][9][10][11][12] Nature Protocols. Link

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering.[4][13] Link

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-[UL-13C5]Xylose

Welcome to your essential guide for the safe handling of D-[UL-13C5]Xylose. As researchers and drug development professionals, our work with stable isotope-labeled compounds is fundamental to tracing metabolic pathways a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of D-[UL-13C5]Xylose. As researchers and drug development professionals, our work with stable isotope-labeled compounds is fundamental to tracing metabolic pathways and elucidating complex biological systems. While D-[UL-13C5]Xylose is a powerful tool, ensuring its safe handling is paramount to protecting ourselves and maintaining the integrity of our experiments.

This guide moves beyond a simple checklist. It provides a framework for understanding the why behind each safety recommendation. The stable carbon-13 isotopes in D-[UL-13C5]Xylose do not impart radioactivity or additional chemical reactivity compared to its unlabeled counterpart, D-Xylose.[1] Therefore, our safety protocols are based on the well-documented properties of D-Xylose, focusing on mitigating risks associated with its physical form as a solid powder.[2]

Foundational Hazard Assessment

D-[UL-13C5]Xylose, like standard D-Xylose, is a white, crystalline powder.[3][4] It is classified as a low-hazard material for typical industrial and laboratory handling.[5] The primary risks are not from chemical toxicity but from the mechanical irritation potential of the fine powder.[6]

Table 1: Hazard Identification for D-[UL-13C5]Xylose

Hazard RoutePotential EffectRationale
Inhalation May cause respiratory tract irritation.[2]Fine dust particles can be inhaled and irritate the mucous membranes of the respiratory system.
Skin Contact May cause skin irritation.[6]Prolonged contact with the powder can lead to mild irritation.
Eye Contact May cause eye irritation.[5]Direct contact with airborne or transferred powder can cause physical irritation to the eyes.
Ingestion May cause gastrointestinal irritation.Considered a low hazard, but ingestion is not an intended route of exposure in a lab setting.

It is crucial to note that D-Xylose is not classified as a carcinogen, mutagen, or reproductive toxicant.[3][5] The primary directive for safe handling is to minimize dust generation and prevent direct contact.[7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the hazards identified. The goal is to create a reliable barrier between you and the chemical agent. This protocol aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of PPE to minimize chemical exposure.[8][9]

Eye and Face Protection: The First Line of Defense

Requirement: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

Expert Rationale: The most immediate risk when handling any chemical powder is accidental eye exposure from airborne dust, particularly during weighing or transfer. Standard prescription glasses are insufficient as they lack side shields. Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 provide essential protection from dust entering from the sides, top, or bottom.[5]

Skin Protection: Gloves and Lab Coats

Requirement: Wear appropriate gloves and a lab coat.[2]

Expert Rationale:

  • Gloves: While D-Xylose is not highly toxic, gloves prevent skin irritation and, critically, prevent contamination of your experiment and your personal belongings. Nitrile gloves are a standard and effective choice for handling non-hazardous powders. Always inspect gloves for tears before use and remove them carefully to avoid contaminating your skin.[2][10]

  • Lab Coat: A lab coat or other protective clothing serves two purposes: it protects your skin from spills and prevents the transfer of the chemical powder outside of the laboratory.[5][7]

Respiratory Protection: A Conditional Requirement

Requirement: Respiratory protection is generally not needed under normal use conditions with adequate ventilation.[10]

Expert Rationale: The key to avoiding respiratory irritation is to control dust at the source. This is primarily an engineering control.

  • When is it needed? If your procedure involves handling large quantities of the powder or if the work cannot be performed in a well-ventilated area (like a chemical fume hood or an enclosure with local exhaust), a respirator may be necessary.[11] This is a measure to take when engineering controls are insufficient to keep airborne concentrations low.[12]

  • What kind? Should a respirator be required, a program that meets OSHA's 29 CFR 1910.134 standards must be implemented.[5] This typically involves selecting a NIOSH-approved respirator and ensuring proper fit testing.[9]

Step-by-Step Guide: Safe Weighing and Solubilization

This protocol integrates PPE use into a common laboratory workflow.

Objective: To accurately weigh a specific amount of D-[UL-13C5]Xylose powder and dissolve it in a solvent.

Materials:

  • D-[UL-13C5]Xylose

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • Appropriate solvent

  • Volumetric flask or other receiving vessel

Procedure:

  • Preparation and PPE Donning:

    • Ensure your workspace, particularly the analytical balance, is clean and free of drafts.

    • Don your lab coat, chemical safety goggles, and nitrile gloves.

  • Tare the Balance:

    • Place a clean weigh boat on the analytical balance and press the "tare" or "zero" button.

  • Aliquot the Powder:

    • Carefully open the container of D-[UL-13C5]Xylose.

    • Using a clean spatula, gently transfer a small amount of the powder to the weigh boat. Causality Check: Perform this step slowly and deliberately to minimize the generation of airborne dust.

    • Add or remove small amounts of powder until the desired weight is achieved.

  • Transfer and Dissolution:

    • Carefully remove the weigh boat from the balance.

    • Transfer the powder into your receiving vessel (e.g., volumetric flask). A funnel may be used to prevent spillage.

    • Add the appropriate solvent, cap the vessel, and mix until the powder is fully dissolved. D-Xylose is soluble in water.[3]

  • Cleanup and PPE Doffing:

    • Tightly close the stock container of D-[UL-13C5]Xylose and return it to its designated storage location (a cool, dry place).

    • Clean the spatula and any affected surfaces.

    • Dispose of the used weigh boat and gloves in the appropriate chemical waste stream.

    • Remove your safety goggles and lab coat.

    • Wash your hands thoroughly with soap and water.[13]

Workflow for Safe Handling of D-[UL-13C5]Xylose

cluster_prep 1. Preparation cluster_handling 2. Material Handling cluster_cleanup 3. Cleanup & Disposal prep1 Verify Ventilation (Fume Hood/Local Exhaust) prep2 Don Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep1->prep2 handle1 Tare Balance with Weigh Boat prep2->handle1 handle2 Gently Transfer Powder (Minimize Dust) handle1->handle2 handle3 Transfer Weighed Powder to Receiving Vessel handle2->handle3 handle4 Add Solvent and Mix to Dissolve handle3->handle4 clean1 Securely Close Stock Container handle4->clean1 clean2 Clean Workspace & Tools clean1->clean2 clean3 Dispose of Waste (Gloves, Weigh Boat) clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for weighing and solubilizing D-[UL-13C5]Xylose.

Emergency and Disposal Plans

Spill Response

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently sweep or vacuum the material.

  • Avoid actions that generate dust.[5]

  • Place the collected material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[5][10]

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash it before reuse.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical aid if irritation persists.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[5][10]

Disposal Plan

Stable isotope-labeled waste, such as that from D-[UL-13C5]Xylose, is not radioactive and does not require specialized radiological disposal procedures.[1][]

  • Solid Waste: Unused D-[UL-13C5]Xylose and contaminated disposables (e.g., gloves, weigh boats) should be placed in a clearly labeled container for chemical waste.

  • Liquid Waste: Solutions containing D-[UL-13C5]Xylose should be disposed of in the appropriate aqueous or solvent waste container.

  • Compliance: Always follow your institution's specific chemical waste disposal guidelines. Do not empty into drains.[5]

By adhering to these evidence-based protocols, you ensure a safe laboratory environment and the continued success of your vital research.

References

  • Material Safety Data Sheet D(+)-Xylose (2009). West Liberty University. [Link]

  • Safety Data Sheet: D(+)-Xylose (n.d.). Carl ROTH. [Link]

  • Personal Protective Equipment (2025). US Environmental Protection Agency (EPA). [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements (2026). NSP Coatings. [Link]

  • PPE Requirements - English (n.d.). TCI Powder Coatings. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard (n.d.). MasterControl. [Link]

  • Personal Protective Equipment (2023). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab (2023). USA Lab. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) (n.d.). Health and Safety Authority. [Link]

  • Laboratory Safety Guidance (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard (2023). Compliancy Group. [Link]

  • Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics (2018). National Center for Biotechnology Information (NCBI). [Link]

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